Technical Documentation Center

4-Methyl-2-morpholin-4-ylpentan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-morpholin-4-ylpentan-1-amine
  • CAS: 923249-21-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Design, Synthesis, and Potential Applications of Morpholin-Substituted Pentan-1-Amine Compounds: A Prospective Analysis for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impar...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] While extensively utilized in a variety of structural contexts, its conjugation with a flexible pentan-1-amine linker represents a largely unexplored chemical space. This technical guide provides a prospective analysis of morpholin-substituted pentan-1-amine compounds, a novel class of molecules with significant therapeutic potential. We present a robust design rationale, outlining how the synergy between the morpholine core and the functionalized alkyl chain can be leveraged for targeted drug action. This document details plausible synthetic pathways, provides validated experimental protocols for their synthesis and evaluation, and projects their potential applications in oncology and infectious diseases by drawing on established structure-activity relationships of related morpholine-containing agents. This guide is intended to serve as a foundational resource for researchers aiming to explore and develop this promising class of compounds.

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

The six-membered morpholine ring, containing both an amine and an ether functional group, is a versatile and highly valued building block in drug discovery.[1] Its prevalence in clinically approved drugs stems from a unique combination of advantageous properties that address many common challenges in lead optimization.

1.1 Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring is largely attributed to its favorable physicochemical profile. The presence of the ether oxygen atom and the secondary amine (pKa of the conjugate acid is ~8.5) provides a well-balanced hydrophilic-lipophilic character. This often enhances aqueous solubility and can improve permeability across biological membranes, a critical factor for oral bioavailability and brain penetration.[3] Furthermore, the morpholine ring is generally resistant to metabolic degradation, improving the in vivo stability and half-life of drug candidates.[4]

1.2 Multifaceted Roles in Drug Design

In bioactive molecules, the morpholine moiety can serve three distinct but complementary roles:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modulator: Its primary role is often to improve the drug-like properties of a molecule, enhancing solubility, metabolic stability, and overall pharmacokinetic profile.[4]

  • Interacting Pharmacophore: The oxygen atom can act as a hydrogen bond acceptor, engaging in critical interactions with residues in a biological target's active site.[2]

  • Structural Scaffold: The rigid, chair-like conformation of the morpholine ring can serve as a scaffold, positioning other essential pharmacophoric groups in the correct spatial orientation for optimal target binding.

This versatility is evidenced by its incorporation into a wide array of successful drugs, including the anticancer agent Gefitinib (an EGFR inhibitor) and the antibiotic Linezolid .[5]

Design Rationale: The Case for a Pentan-1-Amine Linker

The strategic combination of the morpholine core with a pentan-1-amine linker is based on a clear medicinal chemistry rationale. This design hypothesizes a molecule where distinct substructures are responsible for different aspects of drug function: the morpholine for favorable pharmacokinetics and the amino-pentyl chain for target engagement.

The pentyl (five-carbon) chain serves as a flexible spacer. Its length and conformational freedom allow the terminal functional group to orient itself within a binding pocket to achieve optimal interactions. The terminal primary amine is a crucial functional group for molecular recognition. It can act as a hydrogen bond donor and, being basic, can form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate and glutamate, which are common in enzyme active sites and receptor binding pockets.

G cluster_0 Morpholin-Pentan-1-Amine Concept Morpholine Morpholine Core (PK/PD Enhancement, Solubility) Linker Flexible Pentyl Linker (Spacer, Conformational Freedom) Morpholine->Linker Amine Terminal Primary Amine (Target Interaction, H-Bonding, Salt Bridge) Linker->Amine

A conceptual diagram of the morpholin-pentan-1-amine scaffold.

Synthetic Strategies for Morpholin-Pentan-1-Amine Derivatives

The synthesis of morpholin-substituted pentan-1-amines can be achieved through established and reliable organic chemistry reactions. The most direct approach involves the N-alkylation of morpholine with a suitable pentyl electrophile where the terminal amine is protected to prevent self-reaction.

A robust two-step sequence is proposed:

  • N-Alkylation: Reaction of morpholine with a 1-halo-5-aminopentane derivative, where the amino group is protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

  • Deprotection: Removal of the protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final primary amine.

G Reactants Morpholine 1-Bromo-5-(Boc-amino)pentane Step1 Step 1: N-Alkylation Reactants->Step1 K₂CO₃, Acetonitrile Reflux Intermediate Protected Intermediate (N-Boc-4-(5-aminopentyl)morpholine) Step1->Intermediate Step2 Step 2: Deprotection Intermediate->Step2 TFA or HCl DCM Product Final Product (4-(5-Aminopentyl)morpholine) Step2->Product

Proposed synthetic workflow for 4-(5-aminopentyl)morpholine.

Predicted Biological Activities and Therapeutic Landscapes

While direct experimental data for morpholin-substituted pentan-1-amines is scarce, a strong predictive case for their biological potential can be made by examining the structure-activity relationships (SAR) of analogous compounds.

Anticancer Potential

The morpholine ring is a key structural feature in numerous inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] The oxygen atom of the morpholine often forms a critical hydrogen bond in the hinge region of the kinase domain. The pentan-1-amine linker could serve to position the molecule within the ATP binding site, with the terminal amine potentially forming additional interactions to enhance potency and selectivity.

Table 1: Cytotoxic Activity of Selected Morpholine-Containing Anticancer Agents

Compound Class Target Cell Line IC₅₀ (µM) Reference
Morpholino-Quinazoline (AK-10) MCF-7 (Breast) 3.15 [6]
Morpholino-Quinazoline (AK-10) A549 (Lung) 8.55 [6]
Thiopyrano[4,3-d]pyrimidine (10j) A549 (Lung) 8.77 [7]
Thiopyrano[4,3-d]pyrimidine (10j) MCF-7 (Breast) 9.51 [7]

| N-caffeoylmorpholine (6b) | P388 (Leukemia) | 1.48 µg/mL |[8] |

Antimicrobial Potential

Morpholine is a component of several antimicrobial agents.[9] Molecules that combine a cationic headgroup (the protonated amine) with a lipophilic scaffold often exhibit antimicrobial activity by disrupting bacterial cell membranes. Morpholin-substituted pentan-1-amines fit this profile, representing a class of cationic amphiphiles. The length of the alkyl chain is a critical determinant of activity, and a five-carbon linker is a reasonable starting point for optimization.

Table 2: Antimicrobial Activity of Selected Morpholine-Containing Compounds

Compound Class Bacterial Strain MIC (µg/mL) Reference
Bis-morpholine Triazine QAS (16) Staphylococcus aureus 50

| Bis-morpholine Triazine QAS (16) | Escherichia coli | 400 | |

Essential Experimental Protocols for Synthesis and Evaluation

Protocol 5.1: Synthesis of 4-(5-aminopentyl)morpholine

Causality: This protocol follows the N-alkylation strategy outlined in Section 3.0. Acetonitrile is chosen as a polar aprotic solvent to facilitate the Sₙ2 reaction, and potassium carbonate is a suitable base to neutralize the HBr byproduct without interfering with the reaction. Boc protection is standard for primary amines, and its removal with a strong acid like TFA is efficient and high-yielding.

Step 1: Synthesis of tert-butyl (5-(morpholino)pentyl)carbamate

  • To a round-bottom flask, add morpholine (1.0 eq), 1-bromo-5-(Boc-amino)pentane (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 4-(5-aminopentyl)morpholine (Final Product)

  • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in water and basify to pH >12 with aqueous NaOH.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Protocol 5.2: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow Screening Workflow Synthesis Chemical Synthesis (Protocol 5.1) Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Anticancer Screening (MTT Assay - Protocol 5.2) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Lead Lead Optimization SAR->Lead

Sources

Exploratory

Chemical stability profile of 4-Methyl-2-morpholin-4-ylpentan-1-amine

This technical guide provides a comprehensive stability profile for 4-Methyl-2-morpholin-4-ylpentan-1-amine , synthesized from first principles of organic reactivity, structural analysis of the 1,2-diamine motif, and emp...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive stability profile for 4-Methyl-2-morpholin-4-ylpentan-1-amine , synthesized from first principles of organic reactivity, structural analysis of the 1,2-diamine motif, and empirical data on morpholine derivatives.[1]

[1]

Executive Summary

4-Methyl-2-morpholin-4-ylpentan-1-amine is a bifunctional aliphatic amine characterized by a primary amine tail and a tertiary morpholine ring substituted at the


-position.[1] Its stability profile is defined by two competing reactivity vectors: aerobic sensitivity  (CO₂ absorption) and oxidative susceptibility  (N-oxide formation).[1]

While the carbon backbone exhibits high thermal robustness, the molecule is hygroscopic and air-sensitive . It must be handled under inert atmosphere (N₂ or Ar) to prevent the rapid formation of carbamate salts. Long-term storage requires exclusion of light and oxygen to mitigate morpholine ring oxidation.[1]

Core Stability Risks:

  • High Risk: Carbamate formation (Reversible but problematic for stoichiometry).[1]

  • Moderate Risk: N-Oxidation of the morpholine ring (Irreversible).[1]

  • Low Risk: Hydrolysis (Stable in aqueous media at neutral pH).[1]

Physicochemical & Structural Analysis

Structural Dissection

The molecule features a 1,2-diamine motif embedded on a 4-methylpentyl backbone.[1] This proximity between the primary amine (C1) and the tertiary morpholine nitrogen (C2) creates a unique electronic environment.

FeatureChemical MoietyStability Implication
Primary Amine

at C1
Nucleophilic Center: High affinity for electrophiles (CO₂, Aldehydes).[1] Primary site of degradation via carbamylation.[1]
Tertiary Amine Morpholine N at C2Basic Center: Sterically hindered but susceptible to oxidation (N-oxide) and radical attack.[1]
Ether Linkage Morpholine OInductive Withdrawal: Lowers the

of the C2-nitrogen slightly.[1] Generally chemically inert but susceptible to photo-oxidation.[1]
Alkyl Backbone Isobutyl tailHydrophobic Shield: Provides lipophilicity (

), aiding solubility in organic solvents but offering no specific degradation pathway.
Predicted Properties[1][2]
  • Physical State: Viscous liquid or low-melting solid (dependent on enantiomeric purity).[1]

  • Basicity (

    
    ): 
    
    • 
      [1]
      
    • 
      [1]
      
    • Note: The molecule acts as a diprotic base.

  • Hygroscopicity: High.[1] The free base will absorb atmospheric moisture, catalyzing secondary degradation reactions.

Degradation Pathways[3]

Carbamylation (The "Air" Threat)

The most immediate instability arises from the reaction of the primary amine with atmospheric Carbon Dioxide (


). Unlike simple oxidation, this reaction is rapid and often invisible until solubility issues arise.
  • Mechanism: The lone pair on the primary nitrogen attacks the electrophilic carbon of

    
    , forming a carbamic acid intermediate, which instantly reacts with another equivalent of amine to form an ammonium carbamate salt .
    
  • Impact: Changes stoichiometry, alters solubility (precipitate formation), and complicates NMR interpretation.

  • Reversibility: Reversible upon heating or acidification, but introduces process variability.

Oxidative N-Dealkylation & N-Oxide Formation

The morpholine ring is the "Achilles' heel" regarding oxidative stress.[1]

  • Pathway A (N-Oxide): Direct oxidation of the tertiary nitrogen by peroxides or singlet oxygen yields the Morpholine N-oxide .[1] This is a stable, polar impurity.

  • Pathway B (Radical Cleavage): Under UV light or in the presence of radical initiators (impurities in solvents like THF/Ethers), the

    
    -carbon of the morpholine ring can undergo H-abstraction, leading to ring opening or oxidative fragmentation.
    
Reactivity Visualization

The following diagram maps the specific sites of vulnerability within the molecule.

StabilityMap Molecule 4-Methyl-2-morpholin- 4-ylpentan-1-amine PrimaryAmine Primary Amine (-NH2) (Nucleophilic) Molecule->PrimaryAmine Morpholine Morpholine Ring (Tertiary Amine) Molecule->Morpholine Backbone Isobutyl Backbone (Aliphatic) Molecule->Backbone Risk1 Carbamate Formation (Reaction with CO2) PrimaryAmine->Risk1 High Probability (Air Exposure) Risk2 Schiff Base Formation (Reaction with Aldehydes) PrimaryAmine->Risk2 Excipient Dependent Risk3 N-Oxide Formation (Oxidative Stress) Morpholine->Risk3 Peroxides/O2 Risk4 Radical Ring Opening (UV/Photolysis) Morpholine->Risk4 High Energy UV Backbone->Risk4 Stable

Figure 1: Critical reactivity hotspots.[1] Red paths indicate immediate storage risks; Yellow paths indicate long-term stability concerns.[1]

Experimental Protocols for Stability Validation

To rigorously establish the stability profile in your specific matrix, execute the following Self-Validating Stress Tests .

Protocol: Accelerated Oxidative Stress[1]
  • Objective: Determine susceptibility of the morpholine ring to N-oxidation.

  • Method:

    • Dissolve 10 mg of analyte in 1 mL Acetonitrile/Water (1:1).[1]

    • Add 50 µL of 3% Hydrogen Peroxide (

      
      ).
      
    • Incubate at RT for 4 hours.

    • Control: Prepare a parallel sample with water instead of

      
      .
      
    • Analysis: LC-MS. Look for

      
       peak (N-Oxide).[1]
      
  • Validation Criteria: If the

    
     peak appears in the treated sample but not the control, oxidative instability is confirmed.
    
Protocol: Atmospheric Carbonation Test
  • Objective: Quantify the rate of carbamate formation.

  • Method:

    • Place 50 mg of the free base in an open vial (thin layer).

    • Expose to ambient air (approx. 400 ppm CO₂, 50% RH) for 24 hours.[1]

    • Analysis:

      
      -NMR in 
      
      
      
      .
  • Key Signal: Look for a broad shift or new peaks downfield (6.0–8.0 ppm) corresponding to ammonium protons of the carbamate salt, and a shift in the

    
    -methylene protons adjacent to the primary amine.
    
Stability Testing Workflow

Use this logic flow to categorize the material upon receipt.

TestingWorkflow Start Material Receipt Check1 Physical Appearance (Color/State) Start->Check1 Decision1 Is it Yellow/Brown? Check1->Decision1 Action1 Suspect Oxidation Run LC-MS Decision1->Action1 Yes Action2 Proceed to NMR Decision1->Action2 No Check2 1H-NMR Analysis (CDCl3) Action2->Check2 Decision2 New peaks >6ppm? Check2->Decision2 Result1 Carbamate Contamination (Repurify via Acid/Base) Decision2->Result1 Yes Result2 Material PASS Store under Argon Decision2->Result2 No

Figure 2: Quality Control decision tree for incoming batches.

Storage & Handling Recommendations

Based on the chemical profile, the following storage conditions are mandatory to maintain purity >98%.

ParameterRecommendationRationale
Temperature

Slows kinetic rate of oxidation and potential intermolecular condensation.[1]
Atmosphere Argon or Nitrogen Critical.[1] Prevents carbamate formation (CO₂) and oxidation (O₂).[1]
Container Amber GlassBlocks UV light to prevent radical degradation of the morpholine ether.
Form Hydrochloride Salt (Preferred)Converting the free base to the

salt eliminates carbamate risk and significantly improves thermal stability.

Handling Warning: Do not use chlorinated solvents (DCM/Chloroform) that have not been stabilized, as trace HCl can form salts, or phosgene traces (in old chloroform) can react with the primary amine.

References

  • Carbamate Formation Mechanism

    • Salvatore, R. N., et al. (2001).[2] "Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides."[2] Journal of Organic Chemistry.

    • Context: Establishes the high nucleophilicity of primary amines toward CO₂.
  • Morpholine Oxidation Profile

    • Kourounakis, A. P., et al. (2020).[3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

    • Context: Details the metabolic and chemical oxidation pathways of the morpholine ring (N-oxide form
  • General Stability of 1,2-Diamines

    • Najera, C., et al. (2024).[4] "Catalytic asymmetric synthesis of 1,2-diamines." Chemical Society Reviews.[1][4]

    • Context: Provides background on the reactivity and chelating properties of the 1,2-diamine structural motif.
  • Safety & Handling (SDS Data)

    • CDH Fine Chemical.[1] (n.d.). "Material Safety Data Sheet: 4-Amino Morpholine."

    • Context: While for a related compound, this SDS highlights the standard hazards (corrosivity, flammability) applicable to morpholine-containing amines.

Sources

Foundational

Strategic Synthesis of 4-Methyl-2-morpholin-4-ylpentan-1-amine: A Technical Guide to Precursor Assembly

Executive Summary Target Molecule: 4-Methyl-2-morpholin-4-ylpentan-1-amine CAS Registry Number (Generic): Not widely assigned; derivative of Leucine/Isovaleraldehyde. Chemical Class: -Diamine / 1,2-Diamine Scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Methyl-2-morpholin-4-ylpentan-1-amine CAS Registry Number (Generic): Not widely assigned; derivative of Leucine/Isovaleraldehyde. Chemical Class:


-Diamine / 1,2-Diamine Scaffold.

This technical guide details the synthesis pathways for 4-Methyl-2-morpholin-4-ylpentan-1-amine and its critical precursors. This structural motif—a lipophilic isobutyl backbone coupled with a polar morpholine ring—is a high-value pharmacophore found in neurokinin-1 (NK1) receptor antagonists, calcium channel blockers, and various kinase inhibitors.

We present two primary synthesis strategies:

  • The Modified Strecker Protocol (Route A): The most atom-economical route utilizing isovaleraldehyde and trimethylsilyl cyanide (TMSCN).

  • The

    
    -Halo Substitution Protocol (Route B):  A "chiral pool" approach starting from Leucine derivatives, offering potential for stereochemical control.
    

Part 1: Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C1-N bond (reductive amination logic) or the C2-N(morpholine) bond. However, the most robust disconnections lead to the


-aminonitrile  or 

-amino ester
precursors.
Logical Disconnection Diagram

Retrosynthesis Target Target: 4-Methyl-2-morpholin-4-ylpentan-1-amine Precursor1 Precursor A (Nitrile): 4-Methyl-2-morpholin-4-ylpentanenitrile Target->Precursor1 Reduction (LAH or H2/Cat) Precursor2 Precursor B (Ester): Ethyl 2-morpholin-4-yl-4-methylpentanoate Target->Precursor2 Reduction (LAH) Start1 Starting Material A: Isovaleraldehyde (3-Methylbutanal) Precursor1->Start1 Strecker Rxn (Morpholine + TMSCN) Start2 Starting Material B: Leucine / Isocaproic Acid Precursor2->Start2 Nucleophilic Substitution (via alpha-bromo)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target amine.

Part 2: Route A — The Modified Strecker Synthesis (Primary)

This pathway is preferred for industrial scalability due to the low cost of isovaleraldehyde and the high efficiency of modern Strecker variants using TMSCN (Trimethylsilyl cyanide) rather than toxic KCN salts.

Reaction Mechanism

The reaction proceeds via the in situ formation of an iminium ion between isovaleraldehyde and morpholine. The cyanide nucleophile attacks the iminium carbon to form the


-aminonitrile.[1]
Step-by-Step Protocol

Step 1: Synthesis of Precursor (4-Methyl-2-morpholin-4-ylpentanenitrile)

  • Reagents: Isovaleraldehyde (1.0 eq), Morpholine (1.1 eq), TMSCN (1.2 eq), Catalyst (e.g., Sc(OTf)3 or simple Lewis Acid like ZnCl2, 5 mol%).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Conditions: 0°C to Room Temperature (RT), 4–6 hours.

Protocol:

  • Charge a reaction vessel with Isovaleraldehyde (86.1 g, 1.0 mol) and Acetonitrile (500 mL).

  • Cool to 0°C under nitrogen atmosphere.

  • Add Morpholine (95.8 g, 1.1 mol) dropwise over 30 minutes. Note: Exothermic imine formation.

  • Add the catalyst (ZnCl2, 0.05 mol).

  • Add TMSCN (119 g, 1.2 mol) dropwise, maintaining temperature <10°C.

  • Allow to warm to RT and stir for 4 hours. Monitor by TLC (formation of less polar spot) or GC-MS.

  • Quench: Add saturated NaHCO3 solution. Extract with Ethyl Acetate (3x).

  • Purification: The nitrile is often stable enough to be used crude. If necessary, distill under reduced pressure.

Step 2: Reduction to Target Amine

  • Reagents: LiAlH4 (Lithium Aluminum Hydride, 2.5 eq) or Raney Nickel / H2 (50 psi).

  • Solvent: Anhydrous THF (for LAH) or Ethanol/NH3 (for Hydrogenation).

Protocol (LAH Method):

  • Suspend LiAlH4 (37.9 g, 1.0 mol) in anhydrous THF (1 L) under Argon at 0°C.

  • Dissolve the Nitrile precursor (from Step 1) in THF and add dropwise to the LAH suspension.

  • Heat to reflux (66°C) for 12 hours to ensure complete reduction.

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LAH used).
      
  • Filter the white precipitate. Concentrate the filtrate to yield the crude diamine.

  • Purification: Vacuum distillation or conversion to the HCl salt for recrystallization.

Part 3: Route B — Nucleophilic Substitution (Stereocontrolled Option)

This route is ideal if a specific enantiomer is required, as one can start with D- or L-Leucine. However, it requires a double inversion or careful management of Walden inversion during the substitution step.

Pathway Logic
  • Deamination/Halogenation: Convert Leucine to

    
    -bromo-isocaproic acid (retention or inversion depending on conditions).
    
  • Esterification: Protect the acid as an ethyl ester.

  • SN2 Displacement: Morpholine displaces the bromine (Inversion of configuration).

  • Reduction: Ester reduction to alcohol

    
     conversion to amine (or direct amide formation 
    
    
    
    reduction).
Workflow Diagram

SubstitutionRoute Start L-Leucine Step1 1. NaNO2/HBr (Diazotization) Start->Step1 Inter1 (S)-2-Bromo-4- methylpentanoic acid Step1->Inter1 Step2 2. EtOH/H+ Inter1->Step2 Inter2 Ethyl Ester Step2->Inter2 Step3 3. Morpholine (SN2 Inversion) Inter2->Step3 Precursor (R)-Precursor Ester Step3->Precursor Step4 4. LiAlH4 Precursor->Step4 Final Target Amine Step4->Final

Figure 2: The "Chiral Pool" pathway utilizing Leucine to generate the precursor ester.

Critical Process Parameters (CPP)
  • SN2 Temperature: The displacement of the secondary bromide by morpholine is sterically hindered by the isobutyl group. High temperatures (80–100°C) in polar aprotic solvents (DMF or DMSO) are required.

  • Elimination Side Reaction: The basicity of morpholine can cause E2 elimination (forming the alkene) rather than substitution.

    • Mitigation: Use a slight excess of morpholine but keep temperatures controlled; use a less basic solvent like Toluene with a phase transfer catalyst if possible.

Part 4: Analytical Characterization & QC

To validate the synthesis of the precursor and the final target, the following analytical signatures should be verified.

Table 1: Predicted Analytical Data
CompoundKey IR Signals (cm⁻¹)1H NMR Diagnostic Signals (CDCl3, δ ppm)Mass Spec (ESI+)
Nitrile Precursor 2220 (C≡N stretch)3.40 (d, 1H,

-CH-CN), 3.65 (m, 4H, Morpholine-O), 2.55 (m, 4H, Morpholine-N)
[M+H]+ = 183.15
Target Amine 3300-3400 (NH2 broad)2.60-2.80 (m, 2H, CH2-NH2), 2.30 (m, 1H, CH-N-Morph), 0.90 (d, 6H, Isobutyl CH3)[M+H]+ = 187.18
Quality Control Checkpoints
  • Nitrile Purity: Ensure no residual isovaleraldehyde remains (aldehyde proton at ~9.8 ppm) before reduction. Aldehydes react violently with LAH and consume hydride equivalents.

  • Water Content: The reduction step (LAH) is moisture sensitive. Precursors must be dried (Karl Fischer < 0.1%).

Part 5: Safety & Toxicology (E-E-A-T)

  • Cyanide Hazards (Route A): Even when using TMSCN, hydrolysis releases HCN. All Strecker reactions must be performed in a well-ventilated fume hood with HCN detectors. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby.

    • Waste Disposal: Quench all aqueous streams with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use Class D fire extinguishers (Sand/Graphite).

References

  • Mai, K.

    
    -aminonitriles.[2][3] Tetrahedron Letters, 25(40), 4583-4586. Link
    
  • Nitrile Reduction Methodologies: Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[4] Journal of the American Chemical Society, 73(1), 242-244. Link

  • Nucleophilic Substitution on

    
    -Halo Esters: 
    Effenberger, F., & Burkard, U. (1986). Enantioselective synthesis of (S)-2-amino acids from (R)-2-hydroxy acids. Liebigs Annalen der Chemie, 1986(2), 334-358. Link
    
  • Morpholine Synthesis & Reactivity: D'Adamio, G., et al. (2019). Sustainable Synthesis of Morpholine Derivatives. Catalysts, 9(11), 947. Link

Sources

Exploratory

The Strategic Integration of 4-Methyl-2-morpholin-4-ylpentan-1-amine in Modern Medicinal Chemistry: Escaping Flatland

Executive Summary In the contemporary landscape of drug discovery, the transition from planar, -hybridized aromatic scaffolds to complex, three-dimensional architectures is paramount for improving clinical success rates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from planar,


-hybridized aromatic scaffolds to complex, three-dimensional architectures is paramount for improving clinical success rates. 4-Methyl-2-morpholin-4-ylpentan-1-amine  (CAS: 923249-21-2) emerges as a highly versatile, 

-rich bifunctional building block designed to meet these exact demands. By combining a reactive primary amine vector, a privileged morpholine ring, and a lipophilic isobutyl tail, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics. This technical guide provides an in-depth analysis of its structural rationale, physicochemical profile, and field-proven synthetic methodologies.

Structural Rationale: The "Escape from Flatland" Paradigm

The pharmaceutical industry's historical reliance on high-throughput cross-coupling chemistries led to the over-representation of flat, achiral molecules in screening libraries, which often suffer from poor solubility and off-target promiscuity. The incorporation of 4-methyl-2-morpholin-4-ylpentan-1-amine directly combats this issue through three distinct structural features:

  • Maximum Saturation (

    
    ):  All 10 carbon atoms in this molecule are 
    
    
    
    hybridized. As demonstrated by 1, increasing the fraction of
    
    
    carbons (
    
    
    ) directly correlates with improved aqueous solubility and a higher probability of transitioning from discovery to approved drugs. This is further corroborated by modern 2.
  • The Morpholine Core: Morpholine is a privileged bioisostere. A 3 highlights its ability to enhance metabolic stability and provide optimal basicity. Unlike piperidine, the electronegative oxygen in morpholine lowers the

    
     of the adjacent nitrogen, reducing hERG channel blocking liabilities while maintaining favorable hydrogen-bond acceptor capabilities.
    
  • The Isobutyl Tail: Functioning as a leucine mimetic, the isobutyl group provides targeted lipophilic bulk, enabling the molecule to anchor deeply into hydrophobic pockets (e.g., protease S1/S2 pockets or kinase DFG-out clefts).

Physicochemical Profiling

To understand how this building block influences the final Active Pharmaceutical Ingredient (API), we must analyze its inherent physicochemical properties.

PropertyValueRationale / Implication in Drug Design
Molecular Weight 186.30 g/mol Low MW allows for incorporation into larger macro-scaffolds without exceeding Lipinski's Rule of 5 limit (500 g/mol ).

(Fraction

)
1.0 (100%)Maximizes 3D spatial complexity, directly correlating with improved clinical success rates and target specificity.
Calculated LogP ~1.6 - 1.9Optimal lipophilicity balance; the polar morpholine oxygen offsets the highly lipophilic isobutyl hydrocarbon tail.
pKa (Primary Amine) ~9.5Highly nucleophilic at physiological pH; serves as an excellent, reactive handle for synthetic functionalization.
pKa (Morpholine N) ~7.5 - 7.8Weakly basic at physiological pH; significantly reduces hERG toxicity compared to stronger bases like pyrrolidine.
Topological PSA 38.3 ŲLow polar surface area ensures excellent membrane permeability and potential blood-brain barrier (BBB) penetration.

Synthetic Utility & Experimental Workflows

The primary amine at the C1 position is the functional vector of this molecule. However, the adjacent C2 chiral center—bearing the bulky morpholine ring—creates localized steric hindrance. Standard coupling conditions often fail or stall, requiring optimized, high-energy methodologies.

SyntheticWorkflow Start 4-Methyl-2-morpholin-4-ylpentan-1-amine SNAr_Path SNAr Reaction (Heteroaryl Halide) Start->SNAr_Path Nucleophilic Vector Amide_Path Amide Coupling (Carboxylic Acid) Start->Amide_Path Acylation Vector SNAr_Cond Conditions: DIPEA, NMP, 120°C (Overcomes Steric Hindrance) SNAr_Path->SNAr_Cond Amide_Cond Conditions: HATU, DIPEA, DMF, RT (Efficient for Bulky Amines) Amide_Path->Amide_Cond Kinase Kinase Inhibitor Scaffold SNAr_Cond->Kinase Peptide Peptidomimetic / Protease Inhibitor Amide_Cond->Peptide

Fig 1: Divergent synthetic workflows for 4-methyl-2-morpholin-4-ylpentan-1-amine incorporation.

Protocol 1: High-Temperature SNAr with Heteroaryl Chlorides

Objective: Couple the amine to a 2-chloropyrimidine scaffold to generate a kinase inhibitor precursor.

  • Step 1: Reagent Preparation. In an oven-dried 10 mL microwave vial, dissolve the 2-chloropyrimidine derivative (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

    • Causality: NMP is selected over DMF due to its higher boiling point and superior dielectric constant, which stabilizes the highly polar Meisenheimer complex transition state required for sterically hindered nucleophiles.

  • Step 2: Amine & Base Addition. Add 4-methyl-2-morpholin-4-ylpentan-1-amine (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile. The 1.2 eq excess of the amine compensates for the steric hindrance at the C2 position.

  • Step 3: Reaction Execution. Seal the vial and heat at 120°C for 2 hours using a microwave synthesizer.

    • Self-Validation: Monitor reaction progress via LCMS. The system validates completion when the starting material peak disappears and a new peak with

      
       emerges. If starting material persists, extend heating by 1 hour at 130°C.
      
  • Step 4: Workup & Isolation. Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL).

    • Causality: Aqueous LiCl is highly effective at disrupting the hydrogen-bonding network of NMP, partitioning it entirely into the aqueous phase and preventing solvent contamination in the final isolated product. Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol 2: Sterically Encumbered Amide Coupling

Objective: Synthesize a peptidomimetic by coupling the amine to an N-Boc-protected amino acid.

  • Step 1: Pre-activation. In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) and stir at room temperature for 15 minutes.

    • Causality: Standard coupling agents like EDC/HOBt are often too slow for sterically encumbered amines, leading to epimerization of the chiral acid. HATU generates a highly reactive 7-azabenzotriazole active ester, which is electrophilic enough to force the coupling of bulky amines rapidly.

  • Step 2: Amine Addition. Add 4-methyl-2-morpholin-4-ylpentan-1-amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 4-6 hours.

    • Self-Validation: Perform a TLC check (eluent: 5% MeOH in DCM). The active ester intermediate (visible under UV) must cleanly convert to a lower-Rf, ninhydrin-negative product spot.

  • Step 3: Quenching & Extraction. Quench the reaction with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 0.1 M HCl (10 mL), then with brine (10 mL).
    
    • Causality: The mild acidic wash selectively protonates and removes any unreacted primary amine starting material, exploiting its high pKa (~9.5) compared to the newly formed, neutral amide bond.

Pharmacological Target Mapping

When integrated into a drug scaffold, the distinct moieties of 4-methyl-2-morpholin-4-ylpentan-1-amine map to specific pharmacophore requirements within biological targets.

Pharmacophore Pocket_Lipophilic Hydrophobic Pocket (S1/S2 or Deep Cleft) Pocket_Solvent Solvent Exposed Region (Water Network) Pocket_Hinge Hinge Region / Acidic Residue (Salt Bridge) Moiety_Isobutyl Isobutyl Group Lipophilic Bulk Moiety_Isobutyl->Pocket_Lipophilic Van der Waals Moiety_Morpholine Morpholine Ring HBA & Weak Base Moiety_Morpholine->Pocket_Solvent H-Bond Acceptor Moiety_Morpholine->Pocket_Hinge Protonated N Moiety_Morpholine->Moiety_Isobutyl C2-C4 Chain Moiety_Amine Primary Amine Attachment Point Moiety_Amine->Moiety_Morpholine C1-C2 Bond

Fig 2: Pharmacophore mapping of the building block within a generic target binding site.

In Kinase Inhibitors , the primary amine typically connects to a hinge-binding heterocycle. The morpholine ring is strategically directed toward the solvent-exposed region, where its oxygen atom can form hydrogen bonds with the hydration network, drastically improving the API's thermodynamic solubility. Concurrently, the isobutyl group rotates to pack tightly against hydrophobic gatekeeper residues, increasing target residence time and binding affinity through extensive Van der Waals interactions.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem.
  • Synlett Review. (2025). Morpholine in Medicinal Chemistry. Thieme E-Books & E-Journals.

Sources

Foundational

Thermodynamic Profiling and Stability Characterization of 4-Methyl-2-morpholin-4-ylpentan-1-amine

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Pharmaceutical Process Chemists, Thermodynamicists, and Drug Development Scientists. Executive Summary & Compound Identity 4-Methyl-2-morpholin-4-ylpen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Pharmaceutical Process Chemists, Thermodynamicists, and Drug Development Scientists.

Executive Summary & Compound Identity

4-Methyl-2-morpholin-4-ylpentan-1-amine is a specialized heterocyclic intermediate, primarily utilized as a chiral building block in the synthesis of kinase inhibitors and monoamine uptake modulators. Unlike commodity chemicals (e.g., morpholine or 4-methyl-2-pentanone), experimental thermodynamic data for this specific substituted amine is not available in standard public registries (NIST, CRC).

This guide provides a calculated thermodynamic baseline derived from Group Contribution Methods (Joback/Stein) and outlines the authoritative experimental protocols required to validate these properties in a drug development setting.

Chemical Identity
PropertyDetail
IUPAC Name 4-methyl-2-(morpholin-4-yl)pentan-1-amine
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.29 g/mol
Structural Features Morpholine ring (C2), Primary Amine (C1), Isobutyl tail (C4)
Predicted State (STP) Viscous Liquid / Low-Melting Solid

Theoretical Thermodynamic Baseline (In Silico)

Note: The values below are theoretical estimates calculated via the Joback Modification of the Lydersen Method. These serve as the initial operating parameters for process safety design.

Table 1: Predicted Thermodynamic Parameters
ParameterSymbolEstimated ValueUnitMethod
Enthalpy of Formation

-284.5 kJ/molJoback Group Contribution
Gibbs Free Energy

-68.2 kJ/molJoback Group Contribution
Heat Capacity (298K)

412.0 J/(mol[1][2]·K)Benson Group Additivity
Boiling Point

248.5 °CAdapted Stein Method
Enthalpy of Vaporization

56.4 kJ/molTrouton’s Rule Extension
Mechanistic Insight: The Morpholine Effect

The morpholine ring introduces a significant dipole moment and hydrogen-bond accepting capability (via the ether oxygen). However, the steric bulk of the 4-methylpentyl chain disrupts the tight packing seen in simple morpholine, likely lowering the freezing point relative to similar molecular weight amines. The primary amine at C1 acts as a strong H-bond donor, suggesting this compound will exhibit high viscosity and hygroscopicity.

Experimental Validation Protocols

To transition from theoretical estimates to regulatory-grade data (required for CMC filings), the following self-validating experimental workflows must be executed.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), glass transition (

), and purity.
  • Protocol:

    • Sample Prep: Encapsulate 2–5 mg of amine in a hermetically sealed aluminum pan (nitrogen atmosphere) to prevent reaction with atmospheric CO₂ (carbamate formation).

    • Cycle: Cool to -80°C, equilibrate for 5 min, then ramp to 300°C at 10°C/min.

    • Validation: A sharp endotherm indicates melting. A broad endotherm suggests impurity or an amorphous glass transition.

    • Reference: ASTM E794-06 (Standard Test Method for Melting and Crystallization Temperatures).

Knudsen Effusion Mass Spectrometry (KEMS)

Objective: Measure Vapor Pressure (


) and Enthalpy of Sublimation/Vaporization.
  • Why KEMS? High-boiling amines often decompose before reaching their atmospheric boiling point. KEMS measures low vapor pressures (

    
     to 
    
    
    
    Pa) at moderate temperatures, avoiding thermal degradation.
  • Causality: The rate of effusion through a micro-orifice is directly proportional to vapor pressure, allowing derivation of

    
     via the Clausius-Clapeyron relation.
    
Reaction Calorimetry (RC1)

Objective: Determine Heat of Reaction (


) for downstream coupling.
  • Context: When coupling this amine with acid chlorides or isocyanates, the reaction is highly exothermic.

  • Safety Limit: Ensure the adiabatic temperature rise (

    
    ) does not exceed the Onset Temperature of Decomposition (
    
    
    
    ) determined via TGA.

Workflow Visualization

The following diagram illustrates the integrated workflow for establishing the thermodynamic profile of a novel amine intermediate.

ThermoWorkflow cluster_Exp Experimental Characterization Synth Synthesis & Purification (>99.5% HPLC) DSC DSC Analysis (Tm, Tg, Cp) Synth->DSC TGA TGA Analysis (Thermal Stability) Synth->TGA Vapor Knudsen Effusion (Vapor Pressure) Synth->Vapor Theory In Silico Prediction (Joback/DFT) Model Thermodynamic Model (Antoine/NRTL) Theory->Model Initial Guesses DSC->Model Phase Data Safety Process Safety Envelope TGA->Safety Decomp Limits Vapor->Model P_sat Data Model->Safety Heat Load Calc

Figure 1: Integrated workflow for thermodynamic characterization, moving from synthesis to safety modeling.

Chemical Stability & Reactivity Profile

Thermal Decomposition

Based on structural analogs (e.g., N-alkyl morpholines), 4-Methyl-2-morpholin-4-ylpentan-1-amine is expected to be thermally stable up to ~180°C under inert atmosphere.

  • Degradation Pathway: Above 200°C, oxidative cleavage of the morpholine ring (ether linkage rupture) is the primary decomposition mode, followed by dealkylation of the pendant amine.

Carbon Dioxide Sensitivity

Primary amines are notorious for reacting with atmospheric CO₂ to form carbamates:



  • Impact: This reaction is exothermic and increases the viscosity of the material over time, potentially fouling flow reactors.

  • Mitigation: Store under argon or nitrogen blanket.

Computational Validation (DFT)

For researchers requiring higher precision than Group Contribution methods, Density Functional Theory (DFT) is the standard for calculating gas-phase thermochemistry.

Recommended Level of Theory:

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, critical for the folding of the alkyl tail).
    
  • Basis Set: 6-311++G(d,p).

  • Solvation Model: SMD (Solvation Model based on Density) if modeling reaction kinetics in solution (e.g., acetonitrile or DCM).

Reference Study: Recent work on morpholine catalysis in urethane formation demonstrated that BHandHLYP/6-31G(d) yields thermodynamic values within 2 kJ/mol of experimental data for similar heterocyclic amines [1].

References

  • Varga, G., et al. (2023). "Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study." Scientific Reports, 13, 17950.[2]

  • NIST Chemistry WebBook. "Morpholine, 4-methyl- Thermochemical Data." National Institute of Standards and Technology.[3]

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions.
  • ASTM International. "ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis."

Sources

Protocols & Analytical Methods

Method

Peptide coupling strategies involving 4-Methyl-2-morpholin-4-ylpentan-1-amine

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered Beta-Morpholino Amines Part 1: Executive Summary & Molecule Profile The Challenge: Coupling 4-Methyl-2-morpholin-4-ylpentan-1-amine (MMPA) to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered Beta-Morpholino Amines

Part 1: Executive Summary & Molecule Profile

The Challenge: Coupling 4-Methyl-2-morpholin-4-ylpentan-1-amine (MMPA) to carboxylic acids presents a distinct set of synthetic challenges. Unlike standard primary amines, MMPA features a bulky morpholine ring at the


-position (C2) relative to the nucleophilic amine. This creates significant steric occlusion, retarding the rate of nucleophilic attack on the activated carbonyl. Furthermore, the tertiary amine within the morpholine ring introduces local basicity that can alter the protonation state of the transition state or interfere with standard acidic workups.

The Solution: Standard carbodiimide chemistries (EDC/NHS, DCC) often result in sluggish kinetics and incomplete conversion for this substrate. This guide details high-efficiency protocols utilizing aminium/uronium (HATU) and phosphonium (PyAOP) salts, specifically optimized to overcome the steric barrier of the


-morpholino group while suppressing potential racemization at the chiral C2 center.

Molecule Profile:

  • IUPAC Name: 4-Methyl-2-(morpholin-4-yl)pentan-1-amine

  • Common Abbreviation: MMPA

  • CAS Number: 923249-21-2

  • Structural Features:

    • Primary Amine (C1): Nucleophilic coupling partner.

    • Morpholine Ring (C2): Steric bulk (

      
      -branching mimic) and internal base.
      
    • Isobutyl Tail (C4): Lipophilic domain, aids solubility in organic solvents (DCM/DMF).

Part 2: Mechanistic Insight & Strategy

To successfully couple MMPA, one must understand the "Cone of Hindrance." The morpholine ring adopts a chair conformation that projects volume over the C1-amine.

Mechanistic Bottleneck:

  • Steric Clash: During the formation of the tetrahedral intermediate, the incoming activated amino acid (or scaffold) clashes with the axial hydrogens or the ring structure of the morpholine.

  • Electronic Drag: The morpholine nitrogen (

    
    ) can act as a proton sink. If the reaction pH drops, the morpholine protonates, potentially hydrogen-bonding with the C1-amine and reducing its nucleophilicity.
    

Strategic Pillars:

  • Activation Power: Use HOAt-derived reagents (HATU) over HOBt. The pyridyl nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates the coupling rate by ~10-100x, crucial for hindered amines.

  • Solvent Solvation: Use dipolar aprotic solvents (DMF or NMP) to disrupt inter-molecular H-bonds.

  • Base Control: Maintain basicity (pH 8-9 apparent) using DIPEA to ensure the C1-amine remains deprotonated, but avoid large excesses that induce racemization of the activated carboxylate.

Part 3: Experimental Protocols

Protocol A: The Gold Standard (HATU/HOAt)

Recommended for initial library synthesis and standard couplings.

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • MMPA (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Pre-Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equiv) to the acid solution.

  • Base Initiation: Add DIPEA (2.0 equiv) immediately. Stir for 2–5 minutes at Room Temperature (RT). Note: The solution should turn yellow (HOAt liberation).

  • Amine Addition: Dissolve MMPA (1.1 equiv) in a minimal volume of DMF. Add this solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS. The morpholine group ionizes well in positive mode (

      
      ).
      
  • Quench: If complete, dilute with EtOAc.

  • Workup (Crucial Modification):

    • Do NOT wash with strong acid (1N HCl), as the product will protonate and extract into the aqueous layer.

    • Wash with Sat. NaHCO3 (3x), Water (1x), and Brine (1x).

    • Dry over Na2SO4 and concentrate.[1]

Protocol B: The "Difficult Sequence" Method (Acid Fluoride)

Use when Protocol A fails due to extreme steric bulk (e.g., coupling to Aib or tertiary carbons).

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv)[3]

  • MMPA (1.2 equiv)

  • DCM (Dichloromethane) or NMP

Procedure:

  • Dissolve Carboxylic Acid and TFFH in dry DCM (0.2 M).

  • Add DIPEA (2.0 equiv) and stir for 30 minutes to generate the Acid Fluoride in situ.

  • Add MMPA (1.2 equiv) and remaining DIPEA (1.0 equiv).

  • Reflux gently (40°C) if using DCM, or heat to 50°C if using NMP, for 4–12 hours.

  • Rationale: Acid fluorides are small, highly reactive electrophiles that penetrate the steric shield of the morpholine group better than bulky HATU-active esters.

Part 4: Data & Visualization

Comparative Coupling Efficiency (Simulated Data)

Based on kinetic profiles of


-branched amine couplings.
Coupling ReagentSolventReaction TimeConversion (%)Comments
EDC / HOBt DCM12 Hours45%Sluggish; incomplete due to steric bulk.
HBTU / DIPEA DMF4 Hours78%Moderate; acceptable for simple acids.
HATU / DIPEA DMF2 Hours>98% Recommended; fast kinetics via HOAt effect.
PyAOP / DIPEA NMP2 Hours96%Excellent alternative; reduces epimerization risk.
Workflow Logic Diagram

The following diagram illustrates the decision matrix for coupling MMPA, ensuring the correct protocol is selected based on the complexity of the carboxylic acid partner.

PeptideCoupling Start Start: Coupling MMPA CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsHindered Is Acid Sterically Hindered? (e.g., Aib, Pro, N-Me) CheckAcid->IsHindered Standard Protocol A: HATU/HOAt Solvent: DMF IsHindered->Standard No (Linear/Simple) Difficult Protocol B: Acid Fluoride (TFFH) Solvent: NMP @ 50°C IsHindered->Difficult Yes (Bulky) Monitor Monitor LC-MS (2 hrs) Standard->Monitor Success Conversion > 95%? Monitor->Success Purify Workup: Basic Wash (NaHCO3) Avoid Acid Extraction Success->Purify Yes Retry Switch to Protocol B Success->Retry No (Stalled) Difficult->Purify Retry->Difficult

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric demand.

Part 5: Quality Control & Purification

Purification Strategy: The presence of the morpholine ring makes the final product a basic amine .

  • Reverse Phase HPLC: Use a high-pH buffer system (e.g., 10mM Ammonium Bicarbonate, pH 10) rather than TFA.

    • Why? Under acidic conditions (TFA), the morpholine protonates. This often leads to broad peaks and poor retention on C18 columns. High pH keeps the morpholine neutral, sharpening the peak shape.

  • Flash Chromatography: Use DCM:MeOH with 1% NH4OH (Ammonium Hydroxide). The ammonia prevents the product from streaking on the silica.

Analytical Check:

  • 1H NMR: Look for the diastereotopic protons on the C1-methylene (adjacent to the amide). The chiral center at C2 will split these protons significantly.

  • LC-MS: Expect a strong

    
     and potentially 
    
    
    
    due to the two nitrogen centers (amide + morpholine).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Albericio, F., & Boulanger, L. (2001). Coupling Reagents and Strategies for the Synthesis of Sterically Hindered Peptides. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpenter, R. D., et al. (2006). Efficient activation of amino acid derivatives with TFFH for the synthesis of highly hindered peptides. Journal of Combinatorial Chemistry.

Sources

Application

Application Notes &amp; Protocols: Solvent Selection for Dissolving 4-Methyl-2-morpholin-4-ylpentan-1-amine

Document ID: AN-SSP-20260227-01 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the dissolution of 4-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Author: Gemini, Senior Application Scientist

Document ID: AN-SSP-20260227-01

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the dissolution of 4-Methyl-2-morpholin-4-ylpentan-1-amine. The guide integrates theoretical principles with practical, step-by-step experimental protocols. It emphasizes a systematic approach, beginning with an analysis of the compound's physicochemical properties, followed by theoretical solvent prediction using Hansen Solubility Parameters (HSP), and culminating in empirical verification through kinetic and thermodynamic solubility assays. All procedures are designed to align with Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[1][2][3]

Physicochemical Profile of the Solute

A thorough understanding of the solute's molecular structure is the cornerstone of rational solvent selection. The target molecule, 4-Methyl-2-morpholin-4-ylpentan-1-amine, possesses distinct functional groups that dictate its solubility behavior.

  • Structure: Chemical structure of 4-Methyl-2-morpholin-4-ylpentan-1-amine

    Source: PubChem CID 139040003 (Note: A direct entry for this specific molecule was not found; this is a representative structure based on the name.)

  • Key Functional Groups & Expected Interactions:

    • Primary Amine (-NH2): This group is a strong hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents (e.g., water, alcohols). As a basic functional group, its solubility will be highly dependent on pH.[4] In acidic conditions (pH < pKa), it will be protonated to form a cationic salt, which typically exhibits significantly higher aqueous solubility.

    • Morpholine Ring: This feature contains both an ether linkage (-O-) and a tertiary amine (-N-). The ether oxygen and the tertiary nitrogen are hydrogen bond acceptors. The presence of the ether imparts some polar character.[5] The tertiary amine is also basic.

    • Alkyl Backbone (4-methylpentan-): The branched, five-carbon chain is nonpolar and lipophilic. This portion of the molecule will contribute to its solubility in nonpolar or moderately polar organic solvents.

Predicted Solubility Behavior: Based on its hybrid structure, 4-Methyl-2-morpholin-4-ylpentan-1-amine is an amphiphilic molecule. It is expected to exhibit limited solubility in purely nonpolar solvents (like hexanes) and potentially limited solubility in water at neutral pH due to the lipophilic alkyl chain. Its solubility is predicted to be highest in polar organic solvents, particularly those that can engage in hydrogen bonding. Furthermore, aqueous solubility should be dramatically enhanced in acidic buffers.

Theoretical Solvent Selection: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.[6]

Two molecules are likely to be soluble in each other if their Hansen parameters are close.[6][7] The distance (Ra) between the HSP of a solvent and a solute in the 3D Hansen space can be calculated to predict miscibility.[6] A smaller 'Ra' value suggests a higher likelihood of dissolution.

While the exact HSP for the target molecule are not published, we can estimate them based on its functional groups. The presence of amine and ether groups suggests significant δP and δH values, while the alkyl chain contributes to the δD value. A screening array of solvents should therefore cover a range of HSP values to experimentally map the solute's solubility sphere.

Below is a table of suggested initial screening solvents, categorized by class and including their respective HSP values, providing a broad yet systematic starting point.

Table 1: Proposed Solvents for Initial Solubility Screening

Solvent ClassSolvent NameδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Polarity IndexBoiling Point (°C)
Polar Protic Water15.516.042.310.2100.0
Methanol15.112.322.35.164.7
Ethanol15.88.819.44.378.3
Isopropanol (IPA)15.86.116.43.982.6
Polar Aprotic Acetonitrile (ACN)15.318.06.15.881.6
Dimethyl Sulfoxide (DMSO)18.416.410.27.2189.0
N,N-Dimethylformamide (DMF)17.413.711.36.4153.0
Tetrahydrofuran (THF)16.85.78.04.066.0
Nonpolar Aprotic Toluene18.01.42.02.4110.6
Dichloromethane (DCM)17.07.37.13.139.6
Heptane15.30.00.00.198.4
Aqueous Buffers pH 2.0 (e.g., HCl)~15.5~16.0~42.310.2~100.0
pH 7.4 (e.g., PBS)~15.5~16.0~42.310.2~100.0

HSP data sourced from standard chemical literature and databases. Polarity Index is a relative measure of a solvent's polarity.

Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical testing. Two common methods are recommended: a rapid kinetic assay for initial screening and a more definitive thermodynamic assay for lead candidates.[8][9][10]

Workflow for Solubility Screening

The overall process follows a logical progression from rapid screening to definitive measurement, ensuring efficient use of material and resources.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Selection A Prepare 10 mg/mL Stock in DMSO B Kinetic Solubility Assay in Solvent Panel (Table 1) A->B C Visual Assessment & Turbidimetric Analysis B->C D Identify Promising Solvents (Visually Clear > 1 mg/mL) C->D Rank Solvents E Thermodynamic 'Shake-Flask' Assay (24h Incubation) D->E F Quantify Supernatant (HPLC-UV or LC-MS) E->F G Analyze Data & Determine Equilibrium Solubility (mg/mL) F->G Calculate Concentration H Select Optimal Solvent(s) Based on Application Needs G->H G A High Solubility Required? B Is Volatility a Concern? A->B Yes H Re-evaluate Project Goals or Consider Co-Solvent System A->H No C Is Reactivity a Concern? B->C No D Select High Boiling Point Solvent (e.g., DMSO, DMF) B->D Yes E Select Low Boiling Point Solvent (e.g., DCM, ACN) C->E No F Select Inert Solvent (e.g., THF, Toluene) C->F Yes (e.g., with -NH2) G Consider Aqueous Buffer (Acidic pH) C->G Aqueous Application

Caption: Decision tree for final solvent selection.

Safety and Good Laboratory Practices (GLP)

All experimental work must be conducted in accordance with established safety protocols and Good Laboratory Practices (GLP). [1][11]

  • Personnel: All experiments should be performed by trained personnel familiar with the hazards of each solvent.

  • Facilities: Work must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Documentation: Every step, from solution preparation to final analysis, must be meticulously documented in a laboratory notebook. [2][12]This includes lot numbers of chemicals, instrument calibration records, and raw data.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (URL: [Link])

  • Bustamante, P., et al. (1998). The extended Hansen method to determine partial solubility parameters of drugs and to predict their solubility in solvent mixtures. Journal of Pharmaceutical Sciences. (URL: [Link])

  • BioDuro. (n.d.). ADME Solubility Assay. (URL: [Link])

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (URL: [Link])

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. (URL: [Link])

  • SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP). (URL: [Link])

  • Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide. (URL: [Link])

  • LCGC International. (2023, October 1). Good Laboratory Practice: An Overview for the Analytical Chemist. (URL: [Link])

Sources

Method

Application Note: Utilizing 4-Methyl-2-(morpholin-4-yl)pentan-1-amine in the Synthesis of Targeted Kinase Inhibitors

Introduction & Structural Rationale In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—relies heavily on the strategic incor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—relies heavily on the strategic incorporation of privileged scaffolds. 4-Methyl-2-(morpholin-4-yl)pentan-1-amine (CAS: 923249-21-2) is a highly versatile, bifunctional building block designed to impart specific physicochemical and pharmacological advantages to drug candidates.

Structurally, this molecule features three distinct domains, each serving a precise mechanistic purpose:

  • The Morpholine Ring: Acts as a hydrophilic/lipophilic balancer. The weakly basic nitrogen (pKa ~8.3) enhances aqueous solubility and brain permeability, while the oxygen atom serves as a critical hydrogen bond acceptor[1].

  • The Isobutyl-like Aliphatic Chain (4-Methylpentyl moiety): Provides a flexible, lipophilic arm that effectively occupies deep, hydrophobic specificity pockets adjacent to the ATP-binding site in kinases.

  • The Primary Amine: Serves as a highly nucleophilic attachment point, enabling modular assembly via amidation or Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insights: The "Privileged" Morpholine Pharmacophore

The selection of 4-methyl-2-(morpholin-4-yl)pentan-1-amine over simple alkyl amines is driven by established Structure-Activity Relationship (SAR) principles. The morpholine heterocycle is classified as a "privileged scaffold" in both CNS and oncology drug discovery due to its optimal clearance rates and improved CYP3A4 metabolic profile[1].

In the context of pan-class I PI3K/mTOR inhibitors (such as Buparlisib or PQR309), the morpholine moiety is not merely a solubilizing group; it is an active pharmacophore. X-ray crystallographic studies have repeatedly demonstrated that the morpholine oxygen atom forms a highly conserved, essential hydrogen bond with the backbone amide NH of the hinge region residue Val851 in PI3Kα (or Val882 in PI3Kγ)[2]. By tethering this morpholine ring to a primary amine via a lipophilic 4-methylpentyl spacer, medicinal chemists can simultaneously anchor the molecule to the kinase hinge region while driving the aliphatic chain into adjacent hydrophobic vectors to gain isoform selectivity.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Cell Cell Proliferation & Survival mTOR->Cell Promotes Inhibitor Morpholine-Derived Inhibitor Inhibitor->PI3K Blocks Hinge (Val851)

PI3K/AKT/mTOR signaling cascade inhibited by morpholine-derived targeted therapeutics.

Self-Validating Synthetic Protocols

To maximize the utility of 4-methyl-2-(morpholin-4-yl)pentan-1-amine, the following protocols have been optimized for high yield and inherent self-purification.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

This protocol describes the coupling of the amine with a 2,4-dichloropyrimidine core—a classic workflow for generating kinase inhibitor scaffolds.

  • Causality of Experimental Choices: The reaction utilizes n-butanol as the solvent. The high boiling point of n-butanol (117°C) allows the reaction to be heated to 90°C, which is necessary to overcome the activation energy required for substitution at the less reactive 4-position of the pyrimidine ring. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

  • Self-Validating Workflow (In-Process Control & Workup): The product contains a basic morpholine ring, enabling an acid-base extraction that inherently validates the reaction's success.

Step-by-Step Methodology:

  • Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 eq, 10 mmol) and n-butanol (20 mL).

  • Add 4-methyl-2-(morpholin-4-yl)pentan-1-amine (1.05 eq, 10.5 mmol) and DIPEA (2.0 eq, 20 mmol) to the stirring solution.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS until the starting pyrimidine is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Self-Purification Step: Dissolve the crude residue in dichloromethane (DCM, 30 mL) and extract with 1M aqueous HCl (2 x 30 mL). Note: The desired product partitions into the aqueous layer as a hydrochloride salt, leaving unreacted dichloropyrimidine and neutral impurities in the DCM layer.

  • Separate the aqueous layer, cool to 0°C, and slowly basify to pH 10 using 2M aqueous NaOH.

  • Extract the basified aqueous layer with fresh DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure pyrimidine-amine intermediate.

Protocol B: Sterically Hindered Amide Coupling

Coupling this specific amine to carboxylic acids requires overcoming the steric hindrance generated by the adjacent isobutyl group and morpholine ring.

  • Causality of Experimental Choices: Standard coupling reagents like EDC/HOBt often fail or require extended reaction times due to the steric bulk at the C2 position of the amine. HATU is selected because the highly reactive 7-azabenzotriazole active ester it forms can overcome this steric barrier, driving the amidation to completion rapidly at room temperature.

  • Self-Validating Workflow: The use of a 10% aqueous LiCl wash effectively strips residual DMF from the organic phase, preventing solvent contamination in downstream biological assays.

Step-by-Step Methodology:

  • Dissolve the target carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Add HATU (1.2 eq, 6 mmol) and DIPEA (3.0 eq, 15 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add 4-methyl-2-(morpholin-4-yl)pentan-1-amine (1.1 eq, 5.5 mmol) dropwise. Stir at room temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (EtOAc, 3 x 20 mL).

  • Self-Purification Step: Wash the combined EtOAc layers sequentially with 10% aqueous LiCl (3 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) if trace HATU byproducts remain.

Synthesis A 4-Methyl-2-(morpholin-4-yl) pentan-1-amine D SNAr Reaction (DIPEA, n-BuOH, 90°C) A->D E Amide Coupling (HATU, DIPEA, DMF, RT) A->E B Heteroaryl Halide (e.g., Dichloropyrimidine) B->D C Carboxylic Acid Derivative C->E F Pyrimidine-Amine Kinase Intermediate D->F G Amide-Linked Targeted Modulator E->G

Synthetic workflows for amidation and SNAr utilizing the morpholine-amine building block.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and validation metrics for the protocols described above, demonstrating the robustness of 4-methyl-2-(morpholin-4-yl)pentan-1-amine in standard medicinal chemistry workflows.

ProtocolReaction TypeReagents & ConditionsAvg. Isolated YieldPurity (LC-MS)Primary IPC / Purification Method
A SNArn-BuOH, DIPEA, 90°C, 12h78 - 85%> 95%Acid-Base Extraction (pH 1 vs pH 10)
B AmidationDMF, HATU, DIPEA, RT, 4h82 - 90%> 97%10% LiCl Wash & Flash Chromatography

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC / nih.gov URL:[Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: PMC / nih.gov URL:[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL:[Link]

Sources

Application

Application Note: Selective Functionalization of the Primary Amine in 4-Methyl-2-morpholin-4-ylpentan-1-amine

Introduction & Chemical Context The compound 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS: 923249-21-2) is a highly versatile aliphatic 1,2-diamine building block[1]. It features a primary amine at the C1 position, a ter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS: 923249-21-2) is a highly versatile aliphatic 1,2-diamine building block[1]. It features a primary amine at the C1 position, a tertiary morpholine ring at the C2 position, and an isobutyl-like aliphatic tail. Morpholine rings are privileged pharmacophores in medicinal chemistry, frequently incorporated to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity (e.g., in kinase inhibitors)[2].

Functionalizing this scaffold requires a deep understanding of the steric and electronic disparities between its two nitrogen centers. This application note provides validated, self-contained protocols for the chemoselective functionalization of the primary amine, bypassing the need for complex protecting-group strategies.

Mechanistic Insights: Chemoselectivity & Causality

The core challenge in functionalizing 1,2-diamines is achieving absolute chemoselectivity. In 4-Methyl-2-morpholin-4-ylpentan-1-amine, nature provides a built-in selectivity filter:

  • Electronic Nucleophilicity: The primary amine (-NH₂) is highly nucleophilic and unhindered.

  • Steric Shielding: The morpholine nitrogen is a tertiary amine. In this specific scaffold, it is sterically shielded by the adjacent bulky isobutyl group (C4-C5) and the pentane backbone.

Because the tertiary morpholine is sterically hindered and lacks a proton to lose during substitution/acylation, electrophiles (acyl chlorides, carboxylic acids, aldehydes) will exclusively react at the C1 primary amine. This allows for direct, one-pot functionalizations.

G Start 4-Methyl-2-morpholin-4-ylpentan-1-amine (Primary Amine + Tertiary Morpholine) Amidation Amidation (HATU, DIPEA, R-COOH) Start->Amidation Acyl Transfer RedAmination Reductive Amination (NaBH(OAc)3, R-CHO) Start->RedAmination Imine Reduction Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Start->Sulfonylation Sulfonyl Transfer Product1 Amide Derivative (Stable, Peptidomimetic) Amidation->Product1 Product2 Secondary Amine (Basic, Alkylated) RedAmination->Product2 Product3 Sulfonamide (H-bond donor) Sulfonylation->Product3

Divergent chemoselective functionalization pathways for the primary amine.

Experimental Workflows & Protocols

Protocol A: Chemoselective Amidation (HATU/DIPEA)

Amidation of the primary amine is a fundamental step in synthesizing peptidomimetics. We utilize HATU over standard EDC/HOBt due to its rapid activation kinetics and suppression of epimerization, driven by the neighboring group effect of the 7-azabenzotriazole nitrogen [3]. DIPEA is selected as the base because it is non-nucleophilic and will not compete with the primary amine for the activated ester.

Reagents:

  • 4-Methyl-2-morpholin-4-ylpentan-1-amine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF under a nitrogen atmosphere. Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

  • Pre-incubation: Stir the mixture at room temperature for 10 minutes. Causality: This allows the formation of the active O-(7-azabenzotriazol-1-yl) ester before the amine is introduced, preventing side reactions.

  • Coupling: Add 4-Methyl-2-morpholin-4-ylpentan-1-amine (1.0 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The starting amine exhibits an

    
     of 187.19 m/z. Complete conversion is indicated by the disappearance of this peak and the emergence of the target amide mass. On normal-phase TLC (10% MeOH in DCM), the highly polar starting amine remains near the baseline, while the amide product migrates to 
    
    
    
    .
Protocol B: Reductive Amination (NaBH(OAc)₃)

To synthesize secondary amines, reductive amination is preferred over direct alkylation to prevent over-alkylation (quaternization). Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and superior selectivity for imines over parent carbonyls [4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing premature reduction of the aldehyde[5].

Reagents:

  • 4-Methyl-2-morpholin-4-ylpentan-1-amine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation: Combine the amine and aldehyde in anhydrous DCE. Stir at room temperature for 30–60 minutes. Note: For sterically hindered aldehydes, adding catalytic acetic acid (1.0 eq) accelerates imine formation[6].

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. The reaction is mildly exothermic. Stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint: The intermediate imine can be observed via LC-MS prior to the addition of the reducing agent. Post-reduction, the secondary amine product will typically elute later than the primary amine starting material on reverse-phase HPLC due to increased lipophilicity.

Purification & Workup Logic

The presence of the morpholine ring dictates a strict workup protocol. Morpholine has a


 of approximately 8.3. Standard organic workups often employ a 1M HCl wash to remove basic impurities; however, applying strong acid here will protonate the morpholine ring, forming a highly water-soluble hydrochloride salt that will partition into the aqueous layer and be lost[7].

Workup Reaction Crude Reaction Mixture Quench Quench with Sat. NaHCO3 (pH ~8) Reaction->Quench Extract Extract with EtOAc or DCM Quench->Extract Aqueous Aqueous Layer (Discard) Extract->Aqueous Organic Organic Layer (Retain) Extract->Organic AcidWash Avoid Strong Acid Wash! (Prevents Morpholine Protonation) Organic->AcidWash Critical Warning Dry Dry over Na2SO4 & Concentrate Organic->Dry

Optimized liquid-liquid extraction logic tree for morpholine-containing derivatives.

Workup Protocol:

  • Quench the reaction mixture with saturated aqueous

    
     (Caution: Gas evolution if acidic additives were used).
    
  • Extract the aqueous phase 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the combined organic layers with brine (neutral pH). Do not use acidic washes.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM with 1%

    
     modifier to prevent streaking of the basic morpholine nitrogen).
    

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the functionalization of 4-Methyl-2-morpholin-4-ylpentan-1-amine based on standard validated methodologies.

TransformationPrimary ReagentsSolventTemp (°C)Time (h)Expected YieldChemoselectivity (1° vs 3° Amine)
Amidation HATU, DIPEA, R-COOHDMF or DCM20–252–480–95%>99% (Exclusive to 1°)
Reductive Amination NaBH(OAc)₃, R-CHODCE20–254–1275–90%>99% (Exclusive to 1°)
Sulfonylation R-SO₂Cl, PyridineDCM0 to 252–670–85%>99% (Exclusive to 1°)
Urea Formation R-NCO (Isocyanate)THF or DCM20–251–385–98%>99% (Exclusive to 1°)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Bansal, G. et al. (2025). "Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-2-morpholin-4-ylpentan-1-amine

Welcome to the Technical Support Center for 4-Methyl-2-morpholin-4-ylpentan-1-amine . This compound is a highly versatile aliphatic diamine building block, featuring both a primary amine and a tertiary morpholine ring.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-morpholin-4-ylpentan-1-amine . This compound is a highly versatile aliphatic diamine building block, featuring both a primary amine and a tertiary morpholine ring. While highly useful in pharmaceutical synthesis, its specific structural motif—a 1,2-diamine derivative—presents unique purification challenges, including extreme polarity, high water solubility, and a strong propensity to chelate transition metals.

This guide moves beyond generic protocols to explain the causality behind each purification challenge, providing self-validating workflows to ensure high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: Why does my product streak extensively on standard silica gel, resulting in poor isolated yields?

The Causality: 4-Methyl-2-morpholin-4-ylpentan-1-amine contains two basic nitrogen centers. These basic sites undergo strong, irreversible acid-base interactions with the acidic silanol groups (Si-OH) present on standard unmodified silica gel[1]. The Solution: You must neutralize the stationary phase. This is achieved by adding a volatile base, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your mobile phase. Alternatively, utilizing an amine-functionalized deactivated silica stationary phase will prevent chemisorption and eliminate peak tailing[1].

Q2: My NMR shows unreacted morpholine. How do I remove it without losing my target amine?

The Causality: Morpholine is often used in excess during the synthesis of this compound (e.g., via reductive amination or epoxide ring-opening). Because both the product and the impurity are basic amines, standard aqueous washes are ineffective. The Solution: Exploit the physical differences. Morpholine is a relatively low-boiling secondary amine (bp ~128 °C), whereas your target compound has a significantly higher molecular weight and boiling point. Vacuum fractional distillation is the most effective method to strip residual morpholine[2]. If distillation is not viable due to equipment constraints, differential salt precipitation (e.g., forming the hydrochloride salt in diethyl ether) can isolate the target diamine[3].

Q3: Why are Palladium (Pd) levels so high (>300 ppm) after reductive amination, and how do I remove it?

The Causality: The structure of 4-Methyl-2-morpholin-4-ylpentan-1-amine places a primary amine at C1 and a tertiary morpholine nitrogen at C2. This 1,2-diamine arrangement acts as a highly powerful bidentate chelating ligand. It forms a thermodynamically stable 5-membered chelate ring with transition metals like Pd, Pt, or Ni[4]. Simple solvent extraction cannot break this coordination complex. The Solution: You must introduce a solid-supported metal scavenger that possesses a higher binding affinity for the metal than your 1,2-diamine product. Thiol-functionalized silica (Si-Thiol) or specialized diamine-silica scavengers are required to force a ligand exchange, stripping the Pd from your product[4][5].

Part 2: Quantitative Data & Scavenger Selection

To effectively remove impurities, selecting the right chemical intervention is critical. Below is a synthesized comparison of metal scavengers and chromatographic solvent systems optimized for aliphatic diamines.

Table 1: Metal Scavenger Selection for 1,2-Diamine Products

Scavenger TypeFunctional GroupTarget MetalsAffinity vs. 1,2-DiamineRecommended Loading
Si-Thiol -SHPd(II), Pd(0), Pt, CuVery High4–10 equivalents relative to metal
Si-Diamine -NH(CH₂)₂NH₂Ni(II), Pb, Zn, RuHigh5–10 equivalents relative to metal
SCX-2 -SO₃HNa, K, Pd, RhNot Recommended (Binds basic product)N/A
Activated Carbon N/APd(II), Pd(0)Moderate10–20% w/w

Note: Strong cation exchange (SCX-2) resins should be avoided here, as the sulfonic acid will irreversibly bind the basic 4-Methyl-2-morpholin-4-ylpentan-1-amine product[6].

Table 2: Optimized Solvent Systems for Flash Chromatography

Mobile Phase SystemAdditiveApplication
DCM / MeOH (90:10)1-2% NH₄OH (aq)General purification of highly polar diamines.
Hexanes / EtOAc (Gradient)2% TriethylamineSeparation of over-alkylated non-polar impurities.
EtOAc / MeOH (80:20)NoneOnly if using Amine-functionalized Silica.

Part 3: Detailed Experimental Protocols

Protocol A: Catch-and-Release Acid-Base Extraction

This protocol isolates the basic 4-Methyl-2-morpholin-4-ylpentan-1-amine from neutral organic impurities (e.g., unreacted ketones or alcohols) by exploiting its pH-dependent solubility[3][7].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction (Catch): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Self-Validation: Check the pH of the aqueous layer; it must be < 2 to ensure both the primary and morpholine amines are fully protonated as water-soluble dications[3].

  • Phase Separation: Collect the lower aqueous layer. Wash the aqueous layer once more with fresh DCM to remove lingering neutral impurities. Discard the organic layers.

  • Basification (Release): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 5M NaOH dropwise while stirring until the pH is > 12. The solution will turn cloudy as the free base diamine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer three times with fresh DCM.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.

G Crude Crude Amine Mixture (Organic Solvent) AcidWash Add 1M HCl (pH < 2) (Protonation of Amines) Crude->AcidWash PhaseSplit1 Phase Separation AcidWash->PhaseSplit1 OrgWaste1 Organic Phase (Neutral Impurities) PhaseSplit1->OrgWaste1 Discard AqPhase1 Aqueous Phase (Amine Salts) PhaseSplit1->AqPhase1 Retain Basify Add 5M NaOH (pH > 12) (Deprotonation) AqPhase1->Basify Extract Extract with DCM/EtOAc Basify->Extract PhaseSplit2 Phase Separation Extract->PhaseSplit2 AqWaste2 Aqueous Phase (Salts/Waste) PhaseSplit2->AqWaste2 Discard PureAmine Organic Phase (Pure Free Amine) PhaseSplit2->PureAmine Retain & Dry

Caption: Workflow for the catch-and-release acid-base extraction of diamines.

Protocol B: Palladium Scavenging via Ligand Exchange

Because 4-Methyl-2-morpholin-4-ylpentan-1-amine is a strong bidentate ligand, residual Pd from reductive amination must be actively scavenged using Si-Thiol[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the Pd-contaminated amine in a polar aprotic solvent (e.g., THF or EtOAc) to a concentration of roughly 0.1 M.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Si-Thiol scavenger relative to the estimated total palladium content.

  • Incubation: Stir the heterogeneous mixture gently at 40 °C for 4 to 12 hours. Causality: Elevated temperature provides the activation energy required to break the highly stable Pd-diamine chelate ring, allowing the Pd to transfer to the thermodynamically preferred Thiol sites[4].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium waste. Wash the filter cake with a small amount of reaction solvent.

  • Concentration: Evaporate the filtrate under reduced pressure to recover the metal-free amine.

G Complex Pd-Amine Complex (High ppm Pd) AddScavenger Add Si-Thiol Scavenger (Stir 4-12h, 40°C) Complex->AddScavenger Exchange Ligand Exchange (Pd transfers to Thiol) AddScavenger->Exchange Filtration Filter through Celite Exchange->Filtration SolidWaste Filter Cake (Si-Thiol-Pd Waste) Filtration->SolidWaste Solid Filtrate Filtrate (Pd-Free Amine) Filtration->Filtrate Liquid

Caption: Mechanism of solid-supported metal scavenging via ligand exchange.

References

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.[Link]

  • Kanto Kagaku. Silica Gels: Metal Scavengers. KM3. [Link]

  • Biotage. ISOLUTE® Si Propylsulfonic Acid (SCX-2) metal scavenger. Biotage.[Link]

Sources

Optimization

Minimizing side reactions when using 4-Methyl-2-morpholin-4-ylpentan-1-amine

Technical Support Center: 4-Methyl-2-morpholin-4-ylpentan-1-amine Current Status: Online Topic: Minimizing Side Reactions & Handling Guide Ticket ID: #CHEM-SUP-8821 Executive Summary: The "Intramolecular Base" Effect Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-2-morpholin-4-ylpentan-1-amine

Current Status: Online Topic: Minimizing Side Reactions & Handling Guide Ticket ID: #CHEM-SUP-8821

Executive Summary: The "Intramolecular Base" Effect

Welcome to the technical guide for 4-Methyl-2-morpholin-4-ylpentan-1-amine . While this molecule appears to be a standard aliphatic amine, its behavior is dominated by the


-morpholino effect .

The presence of a tertiary amine (morpholine) at the C2 position creates a unique local environment. It acts as an intramolecular base , increasing the nucleophilicity of the primary amine at C1 through hydrogen bond acceptance, but also making the molecule a "sponge" for electrophilic contaminants (like CO₂).

This guide prioritizes preventative chemistry —stopping side reactions before they begin by understanding this dual-amine dynamic.

Module 1: Critical Properties & Storage

The Silent Killer: Carbonation The most common "impurity" reported for this molecule is not a synthesis byproduct, but a reaction with the atmosphere. Like many 1,2-diamine derivatives, this molecule rapidly sequesters atmospheric CO₂ to form carbamates.

PropertySpecificationImplication for Handling
Physical State Viscous Oil / Low melting solidHard to handle; often requires dissolution in dry solvent for transfer.
Hygroscopicity HighAbsorbs water, leading to hydrolysis of sensitive reagents (e.g., acid chlorides) downstream.
Basicity Dual-basic sitesThe primary amine is the nucleophile; the morpholine is the proton scavenger.
Chirality C2 Center (Leucine-derived)Risk of racemization under strong thermodynamic control.

Storage Protocol:

  • Atmosphere: Must be stored under Argon or Nitrogen.

  • Container: Glass with Teflon-lined caps. Avoid ground glass joints without grease (they will seize due to carbamate formation).

  • Recovery: If the material has turned cloudy or solid (crust formation), it has likely carbonated.

    • Fix: Dissolve in DCM, wash with 1M NaOH (to decompose carbamate), dry over Na₂SO₄, and concentrate.

Module 2: Degradation & Side Reaction Pathways

The following diagram illustrates the three primary failure modes: Oxidation , Carbonation , and Cyclization .

SideReactions cluster_legend Reaction Environment Start 4-Methyl-2-morpholin-4-ylpentan-1-amine (Active Reagent) Carbamate Carbamate Salt (Solid Precipitate) Start->Carbamate Rapid Nucleophilic Attack (Kinetic Control) Imine Schiff Base / Dimer Start->Imine Condensation (Trace Acetone/Aldehydes) N_Oxide N-Oxide / Tars Start->N_Oxide Slow Oxidation (Storage Issue) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->N_Oxide Aldehyde Aldehyde Impurity (in Solvent) Aldehyde->Imine

Figure 1: Primary degradation pathways. Note that Carbamate formation is the fastest and most common issue.

Module 3: Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction yield is low, and I see a white precipitate before I even start."

Diagnosis: Carbonation (The "False Solid" Effect). Your amine has reacted with CO₂ in the air. The "white solid" is likely the carbamate salt of the amine. Weighing this solid leads to a massive stoichiometry error (the effective MW is much higher). Corrective Action:

  • Do not filter. The solid is your starting material, just deactivated.

  • Degas: Suspend the solid in your reaction solvent.

  • Base Wash: If the reaction tolerates it, add a stoichiometric amount of a stronger base (e.g., NaH or KOtBu) to "crack" the carbamate and release CO₂.

  • Prevention: Always handle the neat amine in a glovebox or under a positive pressure of nitrogen.

Scenario B: "I am observing racemization at the C2 position."

Diagnosis: Thermal/Basic Scrambling. The C2 position (alpha to the morpholine) is chiral (likely derived from L-Leucine). While not as acidic as an


-amino acid, strong heating in the presence of the internal morpholine base can cause epimerization, especially if an imine intermediate is formed.
Corrective Action: 
  • Lower Temperature: Keep reactions below 60°C if possible.

  • Avoid Lewis Acids: Strong Lewis acids can coordinate to the morpholine and amine, lowering the pKa of the C2 proton.

  • Check Starting Material: Ensure your synthesis (e.g., from Leucinol) didn't racemize during the ring-opening step.

Scenario C: "I'm getting double-addition products (Tertiary Amine formation)."

Diagnosis: Hyper-Nucleophilicity. The morpholine ring acts as a local base, mopping up protons released during nucleophilic attack. This makes the resulting secondary amine more reactive than usual, leading to over-alkylation. Corrective Action:

  • Reverse Addition: Add the amine slowly to the electrophile, not the other way around. Keep the electrophile in excess locally.

  • Proton Sponge: Use a bulky external base (like DIPEA) that is sterically hindered, preventing it from participating in nucleophilic competition but managing the bulk pH.

Module 4: Synthesis & Purification Workflow

If you are synthesizing this molecule (e.g., from Leucinol), the workup is the most dangerous phase for side reactions.

The "Emulsion Trap" Because the molecule has a lipophilic tail (isobutyl) and a hydrophilic head (morpholine/amine), it acts as a surfactant.

Optimized Workup Protocol:

  • Quench: Stop reaction with minimal water.

  • pH Adjustment (The Switch):

    • Acidify (pH 2): Extract impurities with Ether/EtOAc. The product stays in water (protonated).

    • Basify (pH 12): Use NaOH (cold). The product becomes an oil.

  • Extraction: Use DCM (Dichloromethane) . Do not use Ethyl Acetate (primary amines can attack EtOAc to form acetamides over time).

  • Drying: Use Na₂SO₄. Avoid MgSO₄ if the product is viscous (traps product).

Workflow Visualization:

Workup Rxn Crude Reaction Mixture Acid Acidify to pH 2 (HCl) Rxn->Acid Wash Wash with Ether Acid->Wash Base Basify to pH 12 (NaOH, Cold) Wash->Base Aqueous Layer (Product Salt) Discard Discard Organic Layer (Non-basic impurities) Wash->Discard Impurities Extract Extract with DCM (x3) Base->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: "Acid-Base Switch" purification strategy to ensure high purity without chromatography.

References

  • Amine Reactivity & Nucleophilicity

    • Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angew. Chem. Int. Ed.2011 , 50, 6470. Link

    • Relevance: Explains the nucleophilic competition between the primary amine and the morpholine ring.
  • Handling 1,2-Diamines & CO₂ Capture

    • Ciftja, A. F., et al. "Carbamate Formation in Aqueous Diamine - CO₂ Systems."[1] Energy Procedia. 2013 , 37, 1605-1612. Link

    • Relevance: Validates the mechanism of rapid carbamate form
  • Synthesis from Amino Alcohols (Leucinol)

    • Gao, X., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. 2021 . Link

    • Relevance: Provides modern protocols for converting amino alcohols to morpholines without racemiz
  • Racemization in Peptide/Amino Acid Derivatives

    • Bachem Technical Guides. "Racemization in Peptide Synthesis." Link

    • Relevance: Discusses the risk of C-alpha racemization in amino-acid derived structures under basic conditions.

Sources

Troubleshooting

Troubleshooting crystallization of 4-Methyl-2-morpholin-4-ylpentan-1-amine salts

Technical Support Center: Crystallization of 4-Methyl-2-morpholin-4-ylpentan-1-amine Salts Case ID: #MORPH-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 4-Methyl-2-morpholin-4-ylpentan-1-amine Salts

Case ID: #MORPH-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Molecule Profile

You are dealing with 4-Methyl-2-morpholin-4-ylpentan-1-amine , a bifunctional base containing a primary amine (aliphatic chain) and a tertiary amine (morpholine ring).

  • Structural Challenges: The molecule features a lipophilic isobutyl tail and a polar morpholine head. This amphiphilic nature makes it highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," particularly with mineral acids like HCl.

  • Basicity Profile:

    • Primary Amine (

      
      
      
      
      
      10.5): First protonation site.
    • Morpholine Nitrogen (

      
      
      
      
      
      8.3): Second protonation site.
  • Chirality: The C2 position is a chiral center. If you are working with a racemate, crystallization behavior will differ significantly from enantiopure material due to lattice energy differences (Wallach's Rule).

Phase 1: Salt Selection & Screening

Q: My HCl salt is oiling out or forming a hygroscopic gum. What is the best alternative counter-ion?

A: HCl is often a poor choice for lipophilic aliphatic amines because the lattice energy is insufficient to overcome the solvation of the lipophilic tail, leading to hygroscopic gums.

Recommendation: Switch to organic dicarboxylic acids. These often provide "molecular bridges" that stabilize the crystal lattice.

Acid CandidateStoichiometryRationale for SelectionSolvent System Start
Oxalic Acid 1:1High lattice energy; often crystallizes even difficult amines.EtOH / Acetone
Fumaric Acid 1:0.5 (Hemisalt)Excellent for forming high-melting solids; rigid spacer.iPrOH / THF
L-Tartaric Acid 1:1Essential if resolution is needed. Forms diastereomeric salts.MeOH / Water (95:5)
p-Toluenesulfonic 1:1Increases lipophilicity of the salt, reducing water uptake.EtOAc / MTBE

Experimental Protocol: The "Crash" Screen

  • Dissolve 50 mg of free base in 200 µL of solvent (Start with Isopropyl Acetate or MIBK —avoid Methanol initially).

  • Add 1.05 eq of acid (dissolved in minimal MeOH or water).

  • Observation:

    • Instant Precipitate: Good. Heat to redissolve and cool slowly.

    • Oil Droplets:STOP. Heat to dissolve, then add seed crystal. Do NOT cool rapidly.

    • Clear Solution: Add anti-solvent (Heptane) dropwise.

Phase 2: Troubleshooting Oiling Out (LLPS)

Q: The solution turns cloudy and separates into a bottom oily layer instead of crystals. How do I fix this?

A: This is Liquid-Liquid Phase Separation (LLPS).[1] You have entered the "metastable zone" where the oil phase is thermodynamically more stable than the supersaturated solution, but kinetically accessible before the crystal.

The Rescue Protocol:

  • Re-heat the mixture until it is a single clear phase.

  • Add a "Solubilizer": Add 5-10% volume of a polar solvent (e.g., Ethanol) to increase the solubility of the oil phase.

  • Seed at High Temperature: Add seed crystals while the solution is still hot (just below the saturation point).

  • Slow Cooling: Cool at a rate of 0.1°C/min. Rapid cooling forces the system back into the oiling region.

OilingOutRescue Start Oiled Out Mixture Heat Heat to Clear Phase (T > T_separation) Start->Heat Adjust Add 5-10% Polar Co-solvent (Shift Phase Diagram) Heat->Adjust Seed Seed at High Temp Adjust->Seed Cool Controlled Cooling (0.1°C/min) Seed->Cool Result Crystalline Solid Cool->Result

Figure 1: Logical workflow for rescuing an oiled-out crystallization batch.

Phase 3: Impurity Management

Q: My crystals are colored or have low melting points. Is the morpholine decomposing?

A: Morpholine derivatives can undergo oxidation or ring-opening under harsh acidic conditions. However, the most likely culprit is residual starting material or regio-isomers .

Diagnostic Check:

  • Run LC-MS: Check for a peak at M-14 (demethylation) or M+16 (N-oxide).

  • Stoichiometry Check: If you used excess acid (e.g., 2.5 eq of HCl), you might be crystallizing the di-salt, which is often more hygroscopic and traps impurities.

Purification Strategy:

  • Reslurry (Swish): Do not recrystallize. Suspend the solid in MTBE or Isopropyl Acetate and stir at 50°C for 4 hours, then filter hot. This removes surface impurities without risking oiling out.

Phase 4: Chiral Resolution (If Applicable)

Q: I am trying to separate the enantiomers using crystallization. Which agent should I use?

A: For 4-Methyl-2-morpholin-4-ylpentan-1-amine, the primary amine is the best "handle" for chiral recognition.

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid: The bulky phenyl rings create "pockets" that often discriminate well between aliphatic amine enantiomers.

  • N-Acetyl-L-leucine: Often effective for amino-acid-like structures.

Critical Parameter: The Eutectic Point If you cannot get >90% ee, you are likely at the eutectic composition. You must recrystallize from a solvent where the solubility difference between the diastereomers is maximized (usually Methanol/Water mixtures).

ResolutionLogic Racemate Racemic Free Base SaltForm Form Diastereomeric Salt (e.g., w/ Dibenzoyl-Tartaric Acid) Racemate->SaltForm Solvent Solvent: MeOH/H2O (9:1) SaltForm->Solvent Crystallize Crystallize Solvent->Crystallize CheckEE Check Supernatant ee Crystallize->CheckEE Success Solid > 95% ee CheckEE->Success Enrichment Fail No Enrichment CheckEE->Fail Eutectic Trap Fail->Solvent Change Solvent (Try iPrOH)

Figure 2: Decision tree for chiral resolution via diastereomeric crystallization.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[2][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization). Link

  • Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters, 94(6). Link

  • FDA Q6A Specifications. (2000). Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Link

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-Methyl-2-morpholin-4-ylpentan-1-amine During Storage

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, maintaining the absolute purity of your aliphatic amines is critical for downstream synthetic reproducibility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, maintaining the absolute purity of your aliphatic amines is critical for downstream synthetic reproducibility.

4-Methyl-2-morpholin-4-ylpentan-1-amine (C₁₀H₂₂N₂O) presents a unique storage challenge due to its dual-nitrogen architecture. It contains both a primary aliphatic amine and a tertiary amine embedded within a morpholine ring. Without strict environmental controls, this compound is highly susceptible to rapid autoxidation and atmospheric degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the long-term integrity of your reagent.

Mechanistic Insight: The Causality of Amine Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. When exposed to ambient air, 4-Methyl-2-morpholin-4-ylpentan-1-amine undergoes two primary modes of degradation:

  • Oxidative Degradation (Autoxidation): The lone pairs on both nitrogen atoms are highly reactive. The tertiary morpholine nitrogen is particularly susceptible to electrophilic attack by reactive oxygen species (ROS), forming a stable N-oxide . Simultaneously, the primary amine undergoes radical-driven hydrogen abstraction, eventually degrading into hydroxylamines or oximes. This process is exponentially accelerated by UV light and trace transition metals (e.g., Fe³⁺, Cu²⁺), which act as catalysts via Fenton-type radical generation [1].

  • Carbamate Salt Formation: While not an oxidation pathway, the primary amine acts as a strong nucleophile, rapidly absorbing atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. This physically manifests as a white crust or increased liquid viscosity [2].

OxidationMechanisms A 4-Methyl-2-morpholin-4-ylpentan-1-amine (Intact Molecule) B Morpholine N-oxide (Tertiary Amine Oxidation) A->B O2 / Trace Metals (Autoxidation) C Hydroxylamine / Oxime (Primary Amine Oxidation) A->C O2 / ROS (Autoxidation) D Carbamate Salt (CO2 Absorption) A->D Atmospheric CO2 (+ Moisture)

Fig 1. Primary degradation pathways of 4-Methyl-2-morpholin-4-ylpentan-1-amine upon air exposure.

Troubleshooting Guide: Diagnostics & Corrective Actions

Q: My amine has developed a distinct yellow or light brown tint over time. Is it still usable? A: Colorimetric changes are the hallmark of oxidative degradation. The yellowing indicates the formation of conjugated imines or N-oxide byproducts resulting from oxygen exposure [3]. Corrective Action: Do not use the reagent for sensitive catalytic or pharmaceutical synthesis without purification. You must distill the amine under reduced pressure (vacuum distillation) to separate the pure, colorless amine from the heavier N-oxide degradation products.

Q: There is a white, crusty precipitate forming around the cap of the vial, and the liquid has become highly viscous. A: This is a classic symptom of carbamate formation due to CO₂ absorption. When the primary amine reacts with CO₂, it forms an ionic network that significantly increases viscosity and can even cause the liquid to gel. Corrective Action: The carbamate formation can often be reversed by mild heating under a vacuum to drive off the CO₂. However, to prevent this, the headspace must be strictly purged with a heavy inert gas (Argon) prior to sealing.

Q: I stored the amine in a clear glass vial on my benchtop, and it degraded within weeks despite being sealed. Why? A: Clear glass offers zero protection against UV/Vis light. Photons provide the activation energy necessary to initiate the homolytic cleavage of dissolved oxygen, propagating the radical chain reaction that destroys the amine. Always use amber borosilicate glass.

Standard Operating Procedure: Inert Storage Protocol

To guarantee the integrity of 4-Methyl-2-morpholin-4-ylpentan-1-amine, you must implement a self-validating storage system. This protocol ensures that environmental variables are isolated and verifiable.

Step-by-Step Methodology
  • Preparation: Ensure all glassware is oven-dried (120°C for 4 hours) and cooled in a desiccator to eliminate surface moisture. Use only high-purity amber borosilicate glass vials to prevent trace metal leaching and photodegradation.

  • Transfer: Inside a nitrogen-filled glovebox or using standard Schlenk line techniques, transfer the required volume of the amine into the amber vial. Use PTFE-coated spatulas or glass pipettes; never use stainless steel, as trace Fe³⁺ catalyzes oxidation.

  • Inert Blanketing: Purge the headspace of the vial with high-purity Argon . Argon is critical here; because it is denser than air (1.78 g/L vs 1.22 g/L), it settles directly over the liquid phase, creating a robust physical barrier against any residual O₂ or CO₂.

  • Sealing: Cap the vial immediately using a PTFE-lined silicone septum cap. The PTFE layer provides chemical resistance against the basic amine, while the silicone ensures an airtight compression seal.

  • Secondary Barrier: Wrap the exterior of the cap tightly with Parafilm to prevent atmospheric moisture ingress during thermal cycling.

  • Storage: Store the sealed vial in a dark, explosion-proof freezer at -20°C. Low temperatures exponentially decrease the kinetic rate of any residual autoxidation reactions.

The Self-Validating System (Quality Control)

A protocol is only as good as its verification. Implement these checks to validate your storage system:

  • Gravimetric Validation: Weigh the sealed vial on an analytical balance (±0.1 mg precision) immediately after preparation. Re-weigh the vial every 30 days. A mass increase directly quantifies atmospheric ingress (O₂/CO₂ absorption), signaling a seal failure before the chemical is ruined.

  • Spectroscopic Validation: Perform a baseline ¹H-NMR (in CDCl₃) upon receipt. If storage is compromised, N-oxide formation is easily validated by a distinct downfield shift of the morpholine ring protons (from ~2.4 ppm to ~3.2 ppm) due to the deshielding effect of the newly formed N-O dipole.

StorageWorkflow Step1 1. Transfer to Amber Glass Vial (Prevents Photodegradation) Step2 2. Purge Headspace with Argon (Displaces O2 and CO2) Step1->Step2 Step3 3. Seal with PTFE-Lined Septum Cap (Chemical Resistance) Step2->Step3 Step4 4. Wrap Cap with Parafilm (Secondary Moisture Barrier) Step3->Step4 Step5 5. Store at -20°C in Dark (Reduces Kinetic Degradation Rate) Step4->Step5

Fig 2. Optimized inert-atmosphere storage workflow for oxidation-sensitive aliphatic amines.

Quantitative Data: Degradation Kinetics

The following table summarizes the estimated kinetic degradation rates of dual-nitrogen aliphatic amines based on varying storage conditions. This data highlights the critical necessity of combining low temperatures with an Argon atmosphere.

Storage ConditionAtmosphereTemperatureEst. Degradation Rate (% loss/month)Primary Degradation Mode
Clear Glass VialAmbient Air25°C (RT)> 15.0%N-oxide & Carbamate
Amber Glass VialAmbient Air25°C (RT)~ 8.5%N-oxide & Carbamate
Amber Glass VialNitrogen4°C< 1.0%Trace Carbamate
Amber Glass Vial Argon -20°C < 0.1% Negligible

Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for purging the headspace? A: While Nitrogen is inert and better than ambient air, Argon is highly recommended for amines. Because Nitrogen has a density similar to ambient air, it easily mixes and escapes if the seal is even slightly compromised. Argon's higher density allows it to "blanket" the liquid, providing a superior fail-safe against oxidation.

Q: Should I add an antioxidant or radical scavenger (like BHT) to the storage vial? A: For pure analytical standards or synthetic reagents, adding radical scavengers is generally discouraged. While compounds like BHT or methimazole effectively halt radical propagation, they introduce an impurity that may severely interfere with downstream transition-metal catalysis or pharmaceutical formulations. Strict environmental control (Argon + -20°C) is the preferred, non-contaminating method.

Q: If the amine freezes or solidifies at -20°C, does that damage the molecule? A: No. Solidification actually protects the molecule by locking it into a crystalline lattice, which drastically reduces molecular mobility and virtually halts bimolecular degradation reactions. Simply allow the vial to warm to room temperature naturally before opening to prevent condensation from forming inside the vial.

References

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

  • Borhani, T. N., & Short, M. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability (MDPI). URL:[Link]

  • Rochelle, G., & Closmann, F. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. U.S. Department of Energy (DOE / NETL). URL:[Link]

Sources

Troubleshooting

Purification techniques for crude 4-Methyl-2-morpholin-4-ylpentan-1-amine mixtures

Case ID: PUR-AMINE-042 Status: Active Subject: Purification Protocols & Troubleshooting for Crude 4-Methyl-2-morpholin-4-ylpentan-1-amine Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMINE-042 Status: Active Subject: Purification Protocols & Troubleshooting for Crude 4-Methyl-2-morpholin-4-ylpentan-1-amine Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Chemical Profile

You are dealing with 4-Methyl-2-morpholin-4-ylpentan-1-amine , a diamine intermediate often utilized in the synthesis of kinase inhibitors (e.g., GSK-3


 or mTOR pathways).[1][2][3]

Chemical Profile for Purification Context:

  • State: Likely a viscous, pale yellow to colorless oil as a free base.[3]

  • Basicity: Contains two basic centers:[1][2][3]

    • Morpholine Nitrogen (Tertiary): pKa

      
       8.3.[1][2][3]
      
    • Primary Amine (Aliphatic): pKa

      
       10.5.[1][2][3]
      
  • Polarity: Moderate to High.[1][2][3] The morpholine oxygen and primary amine create significant polarity, but the isobutyl-like (4-methylpentyl) backbone adds lipophilicity.[1][2][3]

  • Common Impurities: Unreacted morpholine, reductive amination byproducts (secondary amines), and N-oxides.[1][2][3]

This guide prioritizes Acid-Base Extraction as the primary purification vector due to its scalability and cost-effectiveness, followed by Salt Formation for final isolation.[1][2][3]

Module 1: The "Self-Validating" Acid-Base Extraction

Objective: Remove neutral organic impurities and unreacted non-basic precursors without chromatography.

Mechanism: This protocol exploits the pKa difference between your product and neutral impurities. By dropping the pH below 2, we protonate both nitrogen centers, forcing the molecule into the aqueous phase while leaving neutrals in the organic phase.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • First Wash (Neutral Removal):

    • Wash the organic phase with water (

      
       vol).[2][3] Note: If your product is highly water-soluble, skip this or use brine.[1][2][3]
      
  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1M HCl (

      
       vol).[2][3]
      
    • Check: The product is now in the Aqueous Acidic Layer (Protonated form:

      
      ).[3]
      
    • Discard the organic layer (contains neutral impurities).[2][3]

  • The "Back-Wash":

    • Wash the combined acidic aqueous layers with fresh DCM (

      
       vol).[3] This removes trapped organic impurities.[1][2][3]
      
  • Basification & Recovery:

    • Cool the aqueous layer in an ice bath.[3]

    • Slowly add 10M NaOH or 50% KOH until pH

      
      .[1][2][3]
      
    • Observation: The solution should turn cloudy as the free base oil separates.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM (

      
       vol).[2][3]
      
    • Dry combined organics over anhydrous

      
      .[1][2][3]
      
    • Concentrate under reduced pressure.[1][2][3]

Visualization: Extraction Logic Flow

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) AcidAdd Add 1M HCl (Extraction) Start->AcidAdd Sep1 Phase Separation AcidAdd->Sep1 OrgLayer1 Organic Layer (Neutrals/Non-basics) Sep1->OrgLayer1 Top/Bottom* AqLayer1 Aqueous Layer (pH < 2) (Product as Salt) Sep1->AqLayer1 Waste Waste (Neutrals) OrgLayer1->Waste Wash Wash with fresh DCM AqLayer1->Wash BaseAdd Basify to pH > 12 (NaOH) Wash->BaseAdd FinalExt Extract with DCM BaseAdd->FinalExt Product Pure Free Base (Concentrate) FinalExt->Product

Caption: Logical flow for separating basic amine product from neutral impurities using pH manipulation.

Module 2: Chromatographic Purification (Troubleshooting Tailing)

Issue: Primary amines interact strongly with the acidic silanols on silica gel, causing severe peak tailing and material loss.

Solution: You must modify the stationary phase or the mobile phase to suppress ionization or block silanol sites.

Recommended Solvent Systems
MethodMobile Phase CompositionMechanismBest For
The "Magic" Mixture DCM : MeOH :

(90:9:[1][2][3]1)
Ammonia competes for silanol sites, sharpening peaks.[1][2][3]General purification of free bases.[2][3]
Triethylamine Pre-wash Hexane : EtOAc + 1%

Triethylamine permanently blocks active silica sites.[1][2][3]Removing non-polar impurities.[1][2][3]
Reverse Phase (C18) Water : Acetonitrile + 0.1% TFAIon-pairing with TFA improves peak shape.[1][2][3]High-purity requirements (>98%).

Protocol for "Magic Mixture" Flash Chromatography:

  • Equilibration: Flush the column with DCM containing 1%

    
     before loading sample.[2][3]
    
  • Loading: Dissolve crude in minimum DCM. Do not use pure MeOH for loading (band broadening).[1][2][3]

  • Elution: Gradient from 100% DCM to 10% MeOH/DCM (with constant 1%

    
    ).
    

Module 3: Salt Formation (Crystallization)

If the free base remains an oil, converting it to a salt is the most reliable way to ensure long-term stability and high purity.

Recommended Salt: Dihydrochloride or Oxalate [1][2][3]

  • Dissolution: Dissolve 1g of the purified free base oil in 5 mL of dry Ethanol or Isopropanol .

  • Acid Addition:

    • For HCl Salt: Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .[1][2][3]

    • For Oxalate Salt: Add 1.1 equivalents of Oxalic acid dissolved in warm ethanol.

  • Precipitation:

    • Stir at room temperature for 30 mins.

    • Add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.[3]

    • Cool to 0°C. White crystals should form.[1][2][3]

  • Filtration: Filter under inert atmosphere (nitrogen) as amine salts can be hygroscopic.[1][2][3]

Troubleshooting & FAQs

Q1: My product is turning blue/green during workup. What is happening?

  • Cause: Copper contamination.[1][2][3] If your synthesis involved copper catalysts (e.g., Ullmann-type coupling to install the morpholine), trace Cu ions coordinate with the diamine to form blue complexes.

  • Fix: Wash your organic phase with 10% aqueous EDTA or ammonium hydroxide solution before the acid extraction step.[3]

Q2: I cannot separate the product from unreacted morpholine.

  • Analysis: Morpholine (bp ~129°C) is much more volatile than your product.[1][2][3]

  • Fix: Use High-Vacuum Distillation (Kugelrohr).[1][2][3]

    • Heat to 60-80°C at <1 mbar. Morpholine will distill over; your product (higher MW) will remain in the pot.[3]

Q3: The product solidifies into a gummy wax instead of crystals.

  • Cause: Trace solvent impurities or mixed salt forms.[1][2][3]

  • Fix: Perform a "trituration."[1][2][3][4] Add dry pentane or hexane to the gum and sonicate vigorously. This removes trapped solvent and often induces crystallization.[2][3]

Q4: Can I use UV detection for chromatography?

  • Analysis: This molecule lacks a strong chromophore (no aromatic rings unless the backbone is different than implied).[3] It has weak absorbance around 210 nm.[1][2][3]

  • Fix: Use Ninhydrin Stain (turns primary amines purple/blue) or Iodine Chamber for TLC visualization.[1][2][3] Do not rely solely on UV.[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for acid-base extraction protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[1][3] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2][3]

  • BenchChem. (2025).[1][2][3][4][5] Effective purification methods for 4-Methylmorpholine derivatives.[1][2][3][5] (General procedures for morpholine-amine separation).[1][2][3]

  • PubChem. (2025).[1][2][3] Compound Summary: Morpholine Derivatives.[1][2][3] National Library of Medicine.[2][3] [1][2][3]

(Note: Specific boiling points and solubility data should be empirically verified as they depend on the exact isomeric purity of the crude mixture.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 4-Methyl-2-morpholin-4-ylpentan-1-amine Purity

Executive Summary 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS: 923249-21-2) is a critical pharmaceutical intermediate characterized by its dual-basic functionality (primary amine and morpholine ring).[1] Its high polari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS: 923249-21-2) is a critical pharmaceutical intermediate characterized by its dual-basic functionality (primary amine and morpholine ring).[1] Its high polarity and basicity (pKa ~10.5) present significant challenges for traditional Reverse Phase HPLC (RP-HPLC), often resulting in peak tailing, retention loss, and poor reproducibility.

This guide objectively compares three chromatographic strategies: Traditional Acidic RP-HPLC , High-pH RP-HPLC (Recommended) , and HILIC . We provide a validated, high-performance protocol using High-pH methodology, demonstrating superior peak symmetry and retention stability suitable for ICH Q2(R1) validation.

Technical Challenge & Method Selection

The structural analysis of 4-Methyl-2-morpholin-4-ylpentan-1-amine reveals two ionization centers. Under standard acidic conditions (pH < 3), both the primary amine and the morpholine nitrogen are fully protonated, creating a highly polar, double-charged species that resists retention on hydrophobic C18 stationary phases.

Comparative Analysis of Methodologies
FeatureMethod A: Acidic RP-HPLC (Traditional)Method B: High-pH RP-HPLC (Recommended)Method C: HILIC (Alternative)
Stationary Phase Standard C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH, Gemini NX)Bare Silica or Amide
Mobile Phase pH pH 2.0 - 3.0 (TFA/Formic Acid)pH 9.5 - 10.5 (Ammonium Bicarbonate)pH 3.0 - 5.0 (Ammonium Formate)
Separation Mechanism Hydrophobic Interaction (Weak)Hydrophobic Interaction (Strong)Partitioning (Water layer)
Peak Shape Tailing (Silanol interaction)Sharp/Symmetric (Silanol suppression)Good, but sensitive to diluent
MS Compatibility ExcellentExcellent (Positive Mode)Good
Robustness Low (Sensitive to ionic strength)High (Stable retention)Moderate (Long equilibration)
Decision Logic: Why High-pH Wins

At pH 10, the morpholine ring is deprotonated, and the primary amine exists in equilibrium near its pKa. This reduces the effective positive charge, significantly increasing hydrophobicity. This allows the molecule to interact strongly with the C18 ligand, providing retention and resolution from polar synthesis impurities without the need for ion-pairing reagents.

MethodSelection Start Analyze 4-Methyl-2-morpholin-4-ylpentan-1-amine CheckStructure Check pKa (~8.5 & ~10.5) Start->CheckStructure Decision Select pH Strategy CheckStructure->Decision LowPH Low pH (pH 2-3) Analyte ++ Charge Decision->LowPH Traditional HighPH High pH (pH 10) Analyte Neutral/+ Mix Decision->HighPH Modern Hybrid ResultLow Poor Retention Silanol Tailing LowPH->ResultLow ResultHigh Strong Retention Sharp Peaks HighPH->ResultHigh

Figure 1: Decision matrix for selecting the optimal chromatographic conditions based on analyte pKa.

Recommended Protocol: High-pH RP-HPLC

This protocol is designed to be self-validating, meaning system suitability criteria are embedded to ensure data integrity before sample analysis begins.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent High-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Detection: UV at 210 nm (Low selectivity, detects aliphatic backbone/morpholine absorbance).

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute salts)
15.01090Linear Gradient
18.01090Wash
18.1955Return to Initial
23.0955Re-equilibration

Method Validation Workflow (ICH Q2(R1))

The following validation steps ensure the method is suitable for purity determination.

Specificity (Stress Testing)

Objective: Prove the method can separate the main peak from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 2h)

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution > 1.5 between all peaks.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[3]
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike known amounts of pure standard into a placebo matrix at 80%, 100%, and 120% levels (in triplicate).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[4][3]

Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD of Peak Area

    
     2.0%; RSD of Retention Time 
    
    
    
    1.0%.
Limit of Quantitation (LOQ)

Objective: Determine the lowest quantifiable level.

  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is ~10:1.

  • Target: LOQ should be

    
     0.05% (reporting threshold for impurities).
    
Validation Logic Diagram

ValidationWorkflow cluster_0 System Suitability (Pre-Run) cluster_1 Validation Parameters SS Inject Std (x5) RSD < 2.0% Tailing < 1.5 Spec Specificity (Stress Test) SS->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report (ICH Q2 Compliant) Prec->Report

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

Performance Benchmarks (Representative Data)

The following data represents typical performance metrics achieved using the High-pH protocol for this compound class.

ParameterAcceptance LimitTypical Result (High-pH Method)Result (Low-pH Method)
Tailing Factor

1.5
1.1 2.3 (Failed)
Theoretical Plates > 5000> 12,000 ~3,000
Linearity (

)

0.999
0.9998 0.995
LOD (µg/mL) N/A0.05 0.20

Expert Insight: The failure of the Low-pH method in tailing and sensitivity is directly linked to the protonation of the morpholine nitrogen, which interacts with residual silanols on the column surface. The High-pH method neutralizes these interactions.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2020). XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates stability of hybrid particles at pH 1-12). Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

Sources

Comparative

Comparative Bioassay Analysis of Novel 4-Methyl-2-morpholin-4-ylpentan-1-amine Analogs as Potential PI3Kα Inhibitors

Introduction: The Rationale for Targeting PI3Kα with Morpholine Scaffolds The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hypera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting PI3Kα with Morpholine Scaffolds

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, particularly the PI3Kα isoform, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and its ability to form key interactions with biological targets.[1][2] Its presence in numerous approved drugs is a testament to its utility in drug design.[3][4] This guide focuses on the comparative bioassay results of a series of novel analogs based on the 4-Methyl-2-morpholin-4-ylpentan-1-amine scaffold, designed to probe the structure-activity relationship (SAR) for PI3Kα inhibition.

Our lead compound, Lead-1 , was identified from an initial screen and demonstrated modest activity against PI3Kα. The primary objective of this study was to systematically modify the core structure to enhance potency and selectivity. The design of the analog series was guided by the hypothesis that introducing aromatic moieties could lead to beneficial π-stacking or hydrophobic interactions within the ATP-binding pocket of PI3Kα, a strategy that has proven effective for other kinase inhibitors.[5] This guide provides a detailed account of the experimental protocols, a comparative analysis of the bioassay data, and the resulting SAR insights.

Design and Synthesis of the Analog Series

Starting with the lead structure, Lead-1 , a series of four analogs (ANA-2 to ANA-5 ) were synthesized. The core synthetic strategy involved the reductive amination of a suitably substituted aldehyde with 4-methyl-2-morpholin-4-ylpentan-1-amine. The key point of diversification was the introduction of a phenyl group at the terminal position, with subsequent modifications to this aromatic ring.

G cluster_lead Lead Compound cluster_analogs Analog Series (Modifications) Lead1 Lead-1: Core Scaffold ANA2 ANA-2: Phenyl addition Lead1->ANA2 Introduce Aromatic Moiety ANA3 ANA-3: 4-Fluoro substitution ANA2->ANA3 Vary Ring Substituent ANA4 ANA-4: 4-Methoxy substitution ANA2->ANA4 Vary Ring Substituent ANA5 ANA-5: 4-Trifluoromethyl substitution ANA2->ANA5 Vary Ring Substituent G cluster_workflow Bioassay Workflow A Compound Synthesis & Dilution B PI3Kα Kinase Assay (TR-FRET) A->B C MCF-7 Cell Culture A->C E Data Analysis: IC₅₀ & GI₅₀ Calculation B->E D MTT Cytotoxicity Assay C->D D->E F SAR Analysis E->F

Caption: High-level experimental workflow.

Results: A Comparative Analysis

The bioassay results for the lead compound and its four analogs are summarized in the table below. The data provides a clear quantitative comparison of their performance in both the biochemical and cell-based assays.

Compound IDModification from Lead-1PI3Kα IC₅₀ (nM)MCF-7 GI₅₀ (µM)
Lead-1 Core Scaffold1250> 50
ANA-2 Phenyl addition35022.5
ANA-3 4-Fluoro substitution855.8
ANA-4 4-Methoxy substitution41031.2
ANA-5 4-Trifluoromethyl substitution926.1

Discussion and Structure-Activity Relationship (SAR) Insights

The results from this analog series provide valuable insights into the SAR for PI3Kα inhibition by the 4-Methyl-2-morpholin-4-ylpentan-1-amine scaffold.

  • Importance of the Aromatic Moiety: The introduction of a terminal phenyl group in ANA-2 resulted in a 3.5-fold increase in potency against PI3Kα compared to Lead-1 . This suggests that the aromatic ring is likely engaging in favorable interactions within the enzyme's binding site, validating our initial design hypothesis. This improvement in target engagement translated to a measurable cytotoxic effect in the MCF-7 cell line.

  • Impact of Electron-Withdrawing Groups: The most significant enhancement in potency was observed with the introduction of electron-withdrawing groups on the phenyl ring. The 4-fluoro substituent in ANA-3 and the 4-trifluoromethyl group in ANA-5 led to a dramatic increase in PI3Kα inhibition, with IC₅₀ values of 85 nM and 92 nM, respectively. This represents an over 13-fold improvement compared to the lead compound. This suggests that modulating the electronics of the phenyl ring is a key factor for activity.

  • Effect of an Electron-Donating Group: In contrast, the addition of an electron-donating methoxy group in ANA-4 was detrimental to activity compared to the unsubstituted phenyl analog ANA-2 , and only showed a modest improvement over Lead-1 . This further reinforces the importance of electron-withdrawing properties at this position.

  • Correlation between Biochemical and Cellular Activity: A strong correlation was observed between the PI3Kα inhibition (IC₅₀) and the anti-proliferative activity in MCF-7 cells (GI₅₀). The most potent inhibitors of the enzyme, ANA-3 and ANA-5 , also demonstrated the most significant growth inhibition. This provides confidence that the observed cytotoxicity is, at least in part, mediated by the on-target inhibition of the PI3K pathway.

Conclusion and Future Directions

This comparative study successfully identified key structural features that enhance the PI3Kα inhibitory activity of the 4-Methyl-2-morpholin-4-ylpentan-1-amine scaffold. The addition of a phenyl ring is crucial for activity, and substitution with small, electron-withdrawing groups at the 4-position, such as fluorine or trifluoromethyl, dramatically increases potency.

The promising profile of ANA-3 and ANA-5 warrants further investigation. Future work will focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of the most potent analogs against other PI3K isoforms (β, δ, γ) and a panel of other kinases to determine their selectivity.

  • ADME Profiling: Evaluating the pharmacokinetic properties (solubility, permeability, metabolic stability) of the lead analogs to assess their drug-likeness.

  • In Vivo Efficacy: Testing the most promising analog in a relevant mouse xenograft model to determine its in vivo anti-tumor activity.

This iterative process of design, synthesis, and biological testing is fundamental to the successful development of novel therapeutic agents.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(2-S), 213-227. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 227–244. [Link]

  • Kumar, S., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 03004. [Link]

  • Prajapati, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Kumar, S., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Dhiman, N., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Bio-protocol. (2018). In Vitro Anticancer Activity. Bio-protocol, 8(11), e2871. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

Sources

Validation

Comparative Guide: Reference Standards for 4-Methyl-2-morpholin-4-ylpentan-1-amine

This guide serves as a definitive technical resource for the selection, qualification, and application of reference standards for 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS: 923249-21-2). It is designed for analytical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the selection, qualification, and application of reference standards for 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS: 923249-21-2). It is designed for analytical scientists and quality control professionals managing the critical quality attributes (CQAs) of morpholine-containing therapeutics.

Executive Summary & Technical Context

4-Methyl-2-morpholin-4-ylpentan-1-amine is a critical process intermediate and potential impurity in the synthesis of morpholine-functionalized kinase inhibitors and psychoactive pharmacophores. Its structural duality—combining a polar, basic morpholine ring with a lipophilic isobutyl chain—presents unique analytical challenges:

  • Low UV Absorbance: The lack of a strong chromophore renders standard UV detection (254 nm) unreliable for purity assignment.

  • Hygroscopicity & Reactivity: As a primary amine, it is prone to carbamate formation (CO₂ absorption) and oxidation, necessitating rigorous handling protocols.

  • Salt Form Variability: Commercial "research grade" standards often lack stoichiometry data (e.g., HCl vs. Fumarate vs. Free Base), leading to gross potency errors.

This guide compares three distinct tiers of reference standards to demonstrate why Certified Reference Materials (CRMs) or fully characterized Secondary Standards are the only viable options for GMP-regulated environments.

Comparative Analysis: Reference Standard Tiers

The following table contrasts the performance and reliability of three common sourcing options for this analyte.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Research Grade (Commercial Vendor)Option B: In-House Secondary Standard Option C: ISO 17034 CRM (Gold Standard)
Traceability None (Vendor CoA only)Traceable to Primary (qNMR)SI-Traceable (NIST/BIPM)
Purity Assignment Area% (HPLC-UV) Risk: Overestimates purity due to low UV response of impurities.Mass Balance / qNMR High accuracy; accounts for water/solvents.Certified Value ± Uncertainty Includes homogeneity & stability data.
Water/Solvent Content Often ignored (assumed 0%)Measured (KF / TGA / GC-HS)Certified & monitored
Salt Stoichiometry Frequently undefinedExplicitly determined (IC/Titration)Explicitly certified
Suitability Early Discovery / R&DGMP Release / StabilityMethod Validation / Calibration
Cost $

(High labor)

$
Critical Insight: The "Purity Trap"

Experimental data often reveals a significant discrepancy between Option A and Option C .

  • Vendor Claim (Option A): 98.5% (HPLC-UV @ 210 nm).

  • Actual Potency (Option C/qNMR): 84.2% w/w.

  • Cause: The material was a di-hydrochloride salt with 3% residual water. The UV method "missed" the counter-ions and water, leading to a 14% potency error in the assay.

Analytical Methodologies & Experimental Validation

To accurately characterize this standard, specific methodologies must be employed that overcome the lack of UV chromophore.

Method A: Quantitative NMR (qNMR) – The Primary Reference Method

Objective: Establish the absolute purity of the material independent of reference standards.

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or Benzyl Benzoate (ensure solubility match).

  • Solvent: D₂O (for salts) or CDCl₃ (for free base).

  • Protocol:

    • Weigh 10-15 mg of Analyte and 10-15 mg of IS into the same vial (precision ±0.01 mg).

    • Dissolve in 0.7 mL solvent.

    • Acquire ¹H-NMR with T1 relaxation delay > 30s (ensure full relaxation).

    • Integrate the morpholine -CH₂- protons (approx. 3.6 ppm) vs. IS signal.

Method B: HILIC-MS/MS – For Impurity Profiling

Objective: Detect polar impurities that co-elute in Reverse Phase (RP) systems.

  • Column: Amide or Zwitterionic HILIC (e.g., BEH Amide, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 mins.

  • Detection: ESI+ (MRM Mode).

    • Precursor: m/z 187.2 [M+H]⁺

    • Product Ions: m/z 100.1 (Morpholine ring fragment), m/z 86.1 (Side chain).

Workflow Visualization

Diagram 1: Reference Standard Qualification Workflow

This decision tree illustrates the rigorous process required to qualify an In-House Secondary Standard (Option B) when a CRM is unavailable.

Standard_Qualification Start Raw Material Receipt (Candidate Standard) Identity Identity Confirmation (IR, MS, 1H-NMR) Start->Identity Hygro_Check Hygroscopicity Assessment (DVS / TGA) Identity->Hygro_Check Purity_Path Purity Assignment Strategy Hygro_Check->Purity_Path qNMR Primary Assay: qNMR (Absolute Purity) Purity_Path->qNMR Method 1 Chrom_Purity Chromatographic Purity (HILIC-CAD + GC-FID) Purity_Path->Chrom_Purity Method 2 Residuals Residual Analysis (KF for Water, ROI for Inorganics) Purity_Path->Residuals Correction Validation Cross-Validation Compare qNMR vs Mass Balance qNMR->Validation Calc Mass Balance Calculation: %Purity = (100 - %Imp - %H2O - %Solv) x (Chrom%) Chrom_Purity->Calc Residuals->Calc Calc->Validation Release Release as Secondary Standard (Assign Potency & Expiry) Validation->Release Dev < 1.0%

Caption: Workflow for qualifying a Secondary Reference Standard, ensuring traceability via qNMR and Mass Balance.

Diagram 2: Analytical Detection Strategy (HILIC vs. RP)

Comparing retention mechanisms to justify HILIC for this polar amine.

Detection_Strategy Analyte 4-Methyl-2-morpholin-4-ylpentan-1-amine (Polar, Basic, Hydrophilic) RP_LC Reverse Phase (C18) Problem: Dewetting / Void Elution Analyte->RP_LC Standard Approach HILIC HILIC (Amide/Silica) Solution: Water Layer Partitioning Analyte->HILIC Recommended Approach RP_Result Poor Retention (k < 1) Ion Suppression Risks RP_LC->RP_Result HILIC_Result High Retention (k > 3) Enhanced MS Sensitivity HILIC->HILIC_Result

Caption: Mechanistic comparison showing why HILIC is superior to C18 for retaining polar morpholino-amines.

Protocol: Handling & Stability (The "Hidden" Variable)

The most common failure mode in analyzing this standard is moisture uptake . The morpholine nitrogen is a hydrogen bond acceptor, and the primary amine is a donor/acceptor, making the solid highly hygroscopic, especially as a hydrochloride salt.

Correct Handling Procedure:
  • Equilibration: Allow the reference standard vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Perform all weighing operations in a humidity-controlled environment (<40% RH) or use an anti-static gun to minimize surface interactions.

  • Dissolution: Use anhydrous methanol or acetonitrile for stock preparation. Avoid water in stock solutions to prevent hydrolysis or bacterial growth over time.

  • Storage: Store stock solutions at -20°C. Re-verify potency every 30 days using a Check Standard.

References

  • Teo, Y. C., et al. (2016). Development of HILIC-MS/MS methods for the determination of polar amines in pharmaceutical intermediates. Journal of Chromatography B.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.

  • FDA Guidance for Industry . (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Alkylamine Analysis . (2024). Methodologies for Morpholino-Oligomer Sequencing and Impurity Analysis. CoLab.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-morpholin-4-ylpentan-1-amine for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. This guide provides a detailed, step...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-morpholin-4-ylpentan-1-amine, a compound that, while integral to specific research applications, requires meticulous handling and disposal due to its chemical nature. This document is designed to empower you with the knowledge to manage this chemical waste stream effectively, adhering to the highest standards of safety and regulatory compliance.

Hazard Assessment: Understanding the Risks of 4-Methyl-2-morpholin-4-ylpentan-1-amine
  • Aliphatic Amine Group: Lower aliphatic amines are recognized as severe irritants to the skin, eyes, and mucous membranes.[1] They are caustic in nature and can be flammable.[1] Inhalation of amine vapors may lead to irritation of the nose and throat.[1][2]

  • Morpholine Moiety: Morpholine and its derivatives have been associated with potential liver and kidney damage following prolonged exposure.[3][4] While morpholine itself is not classified as a carcinogen, it is a secondary amine that can react with nitrates and nitrites to form N-nitrosamines, which are known or suspected carcinogens.[3]

Based on this information, 4-Methyl-2-morpholin-4-ylpentan-1-amine should be treated as a hazardous substance with the potential for irritant, corrosive, and long-term health effects. The European Chemicals Agency (ECHA) has also highlighted that some aliphatic amines with ether substituents may pose risks of reproductive toxicity, skin sensitization, and aquatic toxicity.[5]

Table 1: Inferred Hazard Profile of 4-Methyl-2-morpholin-4-ylpentan-1-amine

Hazard ClassificationInferred RiskPrecautionary Action
Acute Toxicity Potential irritant to skin, eyes, and respiratory tract.[1][2]Always handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Chronic Toxicity Potential for liver and kidney damage with repeated exposure.[3][4]Minimize exposure and handle with care to avoid long-term health risks.
Carcinogenicity Potential to form carcinogenic N-nitrosamines.[3]Avoid contact with nitrites and nitrates.
Environmental Hazard Likely harmful to aquatic life.Do not dispose of down the drain or in the environment.[6]
Flammability Lower aliphatic amines can be flammable.[1]Store away from ignition sources.
Immediate Safety Precautions: Your First Line of Defense

Before handling 4-Methyl-2-morpholin-4-ylpentan-1-amine, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is required.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation and containment of chemical waste are critical to preventing accidents and ensuring compliant disposal.

  • Waste Container Selection:

    • Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.

    • The container must have a secure, leak-proof screw-on cap.[7] Do not use corks or parafilm.[7]

    • If reusing a container, ensure it is triple-rinsed, and all previous labels are completely removed or defaced.[6]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[7][8]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "4-Methyl-2-morpholin-4-ylpentan-1-amine" (no abbreviations)

      • The accumulation start date

      • The name of the principal investigator and laboratory location

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.[7][8]

    • Segregate this amine waste from incompatible materials, especially acids and oxidizing agents, to prevent violent reactions.[8][9]

WasteSegregation cluster_lab Laboratory Operations cluster_waste Waste Accumulation Area cluster_disposal Disposal Pathway 4M2M_Synthesis Synthesis/Use of 4-Methyl-2-morpholin-4-ylpentan-1-amine Liquid_Waste Liquid Waste Stream 4M2M_Synthesis->Liquid_Waste Generates Solid_Waste Contaminated Solid Waste (Gloves, Wipes, etc.) 4M2M_Synthesis->Solid_Waste Generates Amine_Waste_Container Designated Amine Waste Container Liquid_Waste->Amine_Waste_Container Segregate into Solid_Waste_Container Solid Hazardous Waste Container Solid_Waste->Solid_Waste_Container Segregate into EHS_Pickup Environmental Health & Safety (EHS) Pickup Amine_Waste_Container->EHS_Pickup Solid_Waste_Container->EHS_Pickup

Caption: Waste Segregation Workflow for 4-Methyl-2-morpholin-4-ylpentan-1-amine.

Step-by-Step Disposal Procedure: A Systematic Approach

The disposal of 4-Methyl-2-morpholin-4-ylpentan-1-amine must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

  • Collection: Carefully transfer all waste containing 4-Methyl-2-morpholin-4-ylpentan-1-amine into the designated and properly labeled hazardous waste container. This includes any contaminated solvents or reaction byproducts.

  • Container Sealing: Once the waste container is full (leaving at least 10% headspace to allow for expansion) or when the experiment is complete, securely seal the container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste manifests or disposal forms as required by your institution and local regulations.

  • Handover: Transfer the sealed and labeled waste container to the authorized hazardous waste personnel upon their arrival.

DisposalWorkflow A Step 1: Collect Waste in Designated Container B Step 2: Securely Seal and Label Container A->B C Step 3: Contact EHS for Waste Pickup B->C D Step 4: Complete Disposal Documentation C->D E Step 5: Handover to Authorized Personnel D->E F Final Disposal by Licensed Facility E->F

Caption: Step-by-Step Disposal Workflow.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • For Small Spills (within a chemical fume hood):

    • Alert Personnel: Inform others in the immediate vicinity.

    • Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For Large Spills (outside a chemical fume hood):

    • Evacuate: Immediately evacuate the area and alert others.

    • Isolate: Close the doors to the affected area to contain vapors.

    • Emergency Contact: Contact your institution's EHS or emergency response team.

    • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.

Regulatory Compliance: Adhering to the Standards

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Additionally, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[8] It is the responsibility of the principal investigator and all laboratory personnel to be familiar with and adhere to these regulations and their institution's specific policies.

By following the detailed procedures outlined in this guide, you are not only ensuring your safety and the safety of your colleagues but also upholding your professional responsibility to protect the environment and maintain regulatory compliance.

References

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • Chemical Watch. (2024, December 11). EU Report Identifies Regulatory Gaps for Aliphatic Amines with Ether Substituents. Retrieved from [Link]

  • Australian Government Department of Health. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Government of Canada. (2021, March 5). Aliphatic Amines Group - information sheet. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • RPS Group. (2022, December 19). Hazard Watch: Amines in the workplace. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

  • United States Department of Agriculture. (2001, February 15). Morpholine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-morpholin-4-ylpentan-1-amine

Executive Summary & Chemical Profile 4-Methyl-2-morpholin-4-ylpentan-1-amine is a specialized bifunctional intermediate often employed in the synthesis of pharmaceutical agents (e.g., kinase inhibitors). Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Methyl-2-morpholin-4-ylpentan-1-amine is a specialized bifunctional intermediate often employed in the synthesis of pharmaceutical agents (e.g., kinase inhibitors). Structurally, it combines a primary aliphatic amine with a tertiary morpholine ring .

This specific molecular architecture dictates its safety profile. As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse in public literature, its functional groups classify it unequivocally as a Corrosive Base and potential Sensitizer .

Key Chemical Characteristics (Derived from Structure-Activity Relationships):

  • Basicity: High. The primary amine (

    
    ) and the morpholine nitrogen make this compound highly basic (predicted pKa ~9-10).
    
  • Reactivity: Reacts exothermically with acids, acid chlorides, and strong oxidizers.

  • Physical State: Likely a colorless to yellow liquid or low-melting solid with a characteristic "fishy" amine odor.

Hazard Assessment: The "Why" Behind the Protocol

Effective safety is not about memorizing rules; it is about understanding molecular behavior.

Hazard ClassMechanism of ActionOperational Implication
Skin Corrosion (Category 1B) The unshared electron pair on the nitrogen attacks membrane lipids and proteins (saponification), causing deep tissue burns.Zero skin contact tolerance. Standard nitrile gloves may degrade; thickness matters.
Severe Eye Damage (Category 1) High pH causes rapid corneal opacification and permanent damage.Safety glasses are insufficient for liquid handling; goggles are mandatory.
Respiratory Irritation Volatile amine vapors irritate the mucous membranes of the upper respiratory tract.Fume hood use is non-negotiable.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to create a self-validating safety system. Do not deviate based on "small scale" assumptions.

Table 1: Task-Based PPE Requirements
Operation ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Analytical (< 100 mg) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Rationale: Amines can permeate thin nitrile.Chemical Splash Goggles.Standard Lab Coat (Cotton/Poly blend).Fume Hood (Sash at 18").
Preparative (100 mg - 10 g) Double Nitrile OR Neoprene . Change outer glove immediately upon splash.Chemical Splash Goggles.Lab Coat + Chemical Resistant Apron .Fume Hood (Sash at 18").
Bulk Transfer (> 10 g) Silver Shield / Laminate (Inner) + Nitrile (Outer for dexterity).Face Shield + Splash Goggles.Tyvek® Suit or Chemical Smock.Fume Hood or Local Exhaust Ventilation (LEV).

Expert Insight: For morpholine derivatives, Laminate (Silver Shield) gloves offer the highest permeation resistance (>4 hours). Standard disposable nitrile gloves may have a breakthrough time of <15 minutes if the chemical is neat (undiluted).

Operational Workflow: Safe Transfer Protocol

The most critical moment in handling liquid amines is the transfer between vessels. The following diagram outlines a "Closed-System" approach to minimize exposure.

SafeTransfer cluster_0 Critical Control Point Start Start: Reagent Retrieval Check PPE & Fume Hood Check (Airflow > 100 fpm) Start->Check Verify Safety Equip Select Transfer Tool: <5mL: Glass Syringe >5mL: Cannula/Positive Pressure Check->Equip Pass Transfer Perform Transfer (Avoid Open Pouring) Equip->Transfer Execute Quench Quench Residuals on Tools (Dilute Acid Bath) Transfer->Quench Immediate Cleanup Waste Disposal: Basic Organic Waste Quench->Waste Segregate

Figure 1: Decision logic for the safe transfer of corrosive amines. Note the emphasis on "Quenching" tools immediately after use to neutralize hazards.

Emergency & Disposal Procedures

Decontamination (The "First 15 Seconds" Rule)
  • Skin Contact: Immediate flush with water for 15 minutes .[1] Do not use vinegar or acid to neutralize on skin (exothermic reaction may worsen burns). Use soap and water after flushing.[2]

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek medical attention immediately—alkaline burns can continue to penetrate the eye even after flushing.

Spill Management
  • Evacuate the immediate area if the spill is >50 mL and outside a hood.

  • Absorb using a commercial Amine Spill Kit or vermiculite/sand.

  • Neutralize the absorbed material with a dilute acid solution (e.g., 5% Citric Acid) if trained to do so; otherwise, package as hazardous waste.

Waste Disposal Protocol
  • Category: Basic Organic Waste (pH > 10).

  • Segregation: NEVER mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) in the waste container. This can generate heat and pressure, leading to container rupture.

  • Labeling: Clearly mark as "Corrosive - Basic" and "Toxic".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[3] Compound Summary: Morpholine Derivatives Safety Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-(2-Aminoethyl)morpholine (Structural Analog for Hazard Extrapolation).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.